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GSK180736A

Cat. No.: B1672363
M. Wt: 365.4 g/mol
InChI Key: HEAIGWIZTYAQTC-UHFFFAOYSA-N
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Description

GSK180736A is an inhibitor of Rho-associated kinase 1 (ROCK1;  IC50 = 14 nM) and G protein-coupled receptor kinase 2 (GRK2;  IC50 = 0.77 µM). It is selective for GRK2 over GRK1, GRK5, and PKA (IC50 = >100 µM for all) and selective for ROCK1 over RSK1 and p20S6K (IC50s = 3,100 and 2,850 nM, respectively). This compound increases maximum contractility in isolated mouse cardiomyocytes when used at a concentration of 1 µM.>This compound is potent and selective inhibitor of GRK2 with an IC50 of 0.77 μM25 and >100-fold selectivity over other GRKs. It is a weak inhibitor of PKA with an IC50 of 30 μM, but highly potent against ROCK1 (IC50 = 100 nM).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16FN5O2 B1672363 GSK180736A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAIGWIZTYAQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK180736A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a small molecule inhibitor initially developed as a Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1) inhibitor. Subsequent research has identified it as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] This dual inhibitory activity positions this compound as a valuable pharmacological tool for investigating cellular signaling pathways and a potential therapeutic agent, particularly in the context of cardiovascular diseases such as heart failure.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of GRK2 and ROCK1.

Inhibition of G protein-coupled receptor kinase 2 (GRK2)

GRK2 is a serine/threonine kinase that plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), most notably the β-adrenergic receptors (βARs) in cardiomyocytes.[1][3] In pathological conditions like heart failure, GRK2 is upregulated, leading to excessive βAR desensitization, diminished cardiac contractility, and adverse cardiac remodeling.[1][3]

This compound binds to the active site of GRK2, preventing the phosphorylation of activated GPCRs.[4] This inhibition of GRK2 leads to the sensitization of βARs, enhancing their downstream signaling and improving cardiac function.[1]

Inhibition of Rho-associated coiled-coil kinase 1 (ROCK1)

ROCK1 is a key effector of the small GTPase RhoA and is involved in various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, and cell motility.[2] In the cardiovascular system, ROCK1 is implicated in vasoconstriction and the pathogenesis of hypertension.[2] this compound's inhibitory action on ROCK1 can contribute to vasodilation and a reduction in blood pressure.[2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets and other related kinases has been determined through various in vitro kinase assays.

Kinase TargetIC50 ValuelogIC50Notes
GRK2 0.77 µM (770 nM)[2][5][6][7]-6.6Potent and selective inhibition.[5]
ROCK1 100 nM (0.1 µM)[2][5][6]-7.0Highly potent inhibition.[2][5]
GRK5 --4.0Over 100-fold less potent than against GRK2.[2][6]
GRK1 ->-3≥400-fold selective for GRK2 over GRK1.[4][5]
PKA 30 µM-Weak inhibitor.[2][5][6]

Signaling Pathways

The inhibitory actions of this compound impact key signaling pathways involved in cardiovascular function.

This compound Inhibition of GRK2 in the β-Adrenergic Receptor Signaling Pathway

cluster_membrane Cardiomyocyte Membrane bAR β-Adrenergic Receptor (βAR) G_protein Gs Protein bAR->G_protein Activates GRK2 GRK2 bAR->GRK2 Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->bAR Activates ATP ATP ATP->AC PKA_active Active PKA cAMP->PKA_active Activates Contractility Increased Cardiac Contractility PKA_active->Contractility Promotes bAR_p Phosphorylated βAR GRK2->bAR_p Phosphorylates This compound This compound This compound->GRK2 Inhibits Arrestin β-Arrestin bAR_p->Arrestin Binds Internalization βAR Internalization & Desensitization Arrestin->Internalization Mediates

Caption: this compound inhibits GRK2, preventing βAR phosphorylation and desensitization.

This compound Inhibition of the ROCK1 Signaling Pathway

RhoA RhoA-GTP (Active) ROCK1 ROCK1 RhoA->ROCK1 Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP Inhibits This compound This compound This compound->ROCK1 Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) pMLC->Vasoconstriction Promotes MLC Myosin Light Chain (MLC) MLC->pMLC

Caption: this compound inhibits ROCK1, leading to vasodilation.

Experimental Protocols

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound against various kinases.

General Protocol (adapted from Promega's ADP-Glo™ Kinase Assay): [1]

  • Reagents:

    • Kinase buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl2, 0.025% DDM).[1]

    • Recombinant human kinases (GRK2, ROCK1, GRK1, GRK5, PKA).

    • Substrate (e.g., 500 nM tubulin for GRKs).[1]

    • ATP (e.g., 500 nM).[1]

    • This compound (serially diluted in DMSO).

    • ADP-Glo™ Kinase Assay reagents (Promega).

  • Procedure: a. In a 384-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control). b. Add 2 µL of kinase solution (e.g., 50 nM GRK).[1] c. Add 2 µL of substrate/ATP mixture. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. f. Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. g. Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Cardiomyocyte Contractility Assay

Objective: To assess the functional effect of this compound on cardiomyocyte contractility.

Protocol (adapted from studies on isolated cardiomyocytes): [2][6]

  • Cell Preparation:

    • Isolate primary cardiomyocytes from the left ventricular free wall and septum of C57/Bl6 mice.[6]

    • Plate the isolated cardiomyocytes on laminin-coated glass coverslips.

  • Experimental Setup:

    • Mount the coverslips on a stage of an inverted microscope equipped with a video-based edge-detection system.

    • Superfuse the cells with a buffer (e.g., Tyrode's solution) at 37°C.

    • Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz).

  • Procedure: a. Record baseline cardiomyocyte contractility (sarcomere shortening). b. Pre-treat the cells with this compound (e.g., 0.5 µM, 1 µM) or vehicle (PBS) for 10 minutes.[6] c. Stimulate the cells with isoproterenol (0.5 µM) for 2 minutes to induce a β-adrenergic response.[6] d. Record the changes in cardiomyocyte contractility.

  • Data Analysis:

    • Measure parameters such as peak shortening (PS), time-to-peak shortening (TPS), and time-to-90% relaxation (TR90).

    • Compare the contractile parameters between vehicle-treated and this compound-treated cells.

Co-crystallization of this compound with GRK2

Objective: To determine the three-dimensional structure of this compound in complex with its target protein GRK2 to understand the molecular basis of inhibition.

Protocol (adapted from structural studies of GRK2 inhibitors): [1][8]

  • Protein Preparation:

    • Express and purify recombinant human GRK2 and Gβγ subunits.

    • Form the GRK2-Gβγ complex by mixing the purified proteins in a 1.2:1 molar ratio of GRK2 to Gβγ.[1]

  • Complex Formation and Crystallization: a. Add this compound (from a concentrated stock in DMSO) to the protein complex to a final concentration of 500 µM.[1] b. Add MgCl2 to a final concentration of 2 mM.[1] c. Incubate the mixture on ice for 30 minutes. d. Set up crystallization trials using the hanging drop vapor diffusion method at 4°C. The reservoir solution may contain precipitants like PEG 3350, a buffer such as MES, and a salt like NaCl.[8]

  • Data Collection and Structure Determination: a. Harvest and cryo-protect the crystals. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data and solve the crystal structure by molecular replacement using a known GRK2 structure as a search model. d. Refine the atomic model against the experimental data.

Experimental Workflow Diagram

cluster_invitro In Vitro Characterization cluster_cellular Cellular Functional Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Potency Inhibitory Potency (Quantitative Data) Kinase_Assay->Potency Crystallography Co-crystallization with GRK2 Binding_Mode Molecular Binding Mode (Structural Insights) Crystallography->Binding_Mode Cardiomyocyte_Assay Cardiomyocyte Contractility Assay Functional_Effect Cellular Functional Effect (Phenotypic Response) Cardiomyocyte_Assay->Functional_Effect This compound This compound (Compound of Interest) This compound->Kinase_Assay This compound->Crystallography This compound->Cardiomyocyte_Assay MoA Mechanism of Action (Comprehensive Understanding) Potency->MoA Binding_Mode->MoA Functional_Effect->MoA

Caption: A logical workflow for the characterization of this compound's mechanism of action.

Conclusion

This compound is a dual inhibitor of GRK2 and ROCK1 with significant potential for research and therapeutic applications. Its ability to enhance β-adrenergic signaling in cardiomyocytes through GRK2 inhibition, coupled with its vasodilatory effects via ROCK1 inhibition, makes it a compelling candidate for the treatment of cardiovascular diseases, particularly heart failure. The detailed experimental protocols and understanding of its impact on key signaling pathways provided in this guide offer a solid foundation for further investigation and development of this and similar compounds.

References

The Discovery and Synthesis of GSK180736A: A Dual Inhibitor of ROCK1 and GRK2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK180736A, initially developed as a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), was later identified as a highly selective and potent inhibitor of G protein-coupled receptor kinase 2 (GRK2). This dual inhibitory activity has positioned this compound as a valuable chemical probe for studying the physiological and pathological roles of both kinases, particularly in the context of cardiovascular disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery

This compound was identified as a GRK2 inhibitor through a screening campaign of a collection of known protein kinase inhibitors.[1] The compound was originally developed by GlaxoSmithKline as a ROCK1 inhibitor.[2] Subsequent studies revealed its potent and selective inhibition of GRK2, with over 100-fold selectivity against other GRK subfamilies.[2][3] The discovery highlighted the potential for repurposing existing kinase inhibitors for new targets and provided a valuable tool for dissecting the distinct and overlapping functions of ROCK1 and GRK2.

Discovery Workflow

The discovery of this compound as a GRK2 inhibitor followed a logical progression from high-throughput screening to detailed characterization.

cluster_0 Discovery Phase Screening High-Throughput Screening (Kinase Inhibitor Library) Hit_ID Hit Identification (this compound) Screening->Hit_ID Identifies Primary_Assay Primary Kinase Assays (GRK2 Inhibition) Hit_ID->Primary_Assay Leads to Selectivity Selectivity Profiling (GRK subfamilies, PKA, ROCK1) Primary_Assay->Selectivity Confirms activity and prompts Structural Structural Studies (Co-crystallization with GRK2) Selectivity->Structural Informs Cellular Cell-Based Assays (Cardiomyocyte Contractility) Structural->Cellular Guides

Figure 1: Discovery workflow of this compound as a GRK2 inhibitor.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol specifically for this compound is not publicly available, the synthesis of its close analogs has been described.[2] The general synthetic route involves a multi-step process, likely starting from commercially available precursors to construct the dihydropyrimidine core, followed by coupling with the indazole moiety. The synthesis of a key intermediate, a substituted dihydropyrimidine, can be achieved through a Biginelli-like condensation reaction.

Inferred Synthetic Scheme

The following scheme illustrates a plausible synthetic route to this compound based on the synthesis of its analogs.

cluster_0 Inferred Synthesis of this compound Starting_Materials 4-Fluorobenzaldehyde + Ethyl Acetoacetate + Urea Biginelli Biginelli Reaction Starting_Materials->Biginelli Dihydropyrimidine 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylic acid Biginelli->Dihydropyrimidine Amide_Coupling Amide Coupling Dihydropyrimidine->Amide_Coupling This compound This compound Amide_Coupling->this compound Indazole 5-Aminoindazole Indazole->Amide_Coupling

Figure 2: Plausible synthetic scheme for this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of ROCK1 and GRK2.

ROCK1 Signaling Pathway

ROCK1 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK1 signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.

cluster_0 ROCK1 Signaling RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK1->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLC_Phosphatase->MLC Dephosphorylates Actomyosin Actomyosin Contraction MLC->Actomyosin This compound This compound This compound->ROCK1 Inhibits

Figure 3: Simplified ROCK1 signaling pathway and the inhibitory action of this compound.
GRK2 Signaling Pathway

GRK2 is a serine/threonine kinase that phosphorylates agonist-bound G protein-coupled receptors (GPCRs), leading to their desensitization and internalization. This process is critical for regulating the duration and intensity of GPCR signaling.

cluster_0 GRK2 Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Arrestin β-Arrestin GPCR->Arrestin Binds GRK2 GRK2 G_Protein->GRK2 Recruits & Activates GRK2->GPCR Phosphorylates Internalization Receptor Internalization Arrestin->Internalization Promotes This compound This compound This compound->GRK2 Inhibits

Figure 4: Simplified GRK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against various kinases has been determined in multiple studies. The following table summarizes the reported IC50 values.

Target KinaseIC50 (nM)Reference(s)
ROCK114 - 100[2][3][4]
GRK2770[2][3][4]
GRK1>100,000[1][4]
GRK5>100,000[1][4]
PKA30,000[2][3]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 of this compound against ROCK1 or GRK2 using a luminescence-based assay.

Materials:

  • Recombinant human ROCK1 or GRK2 enzyme

  • Appropriate substrate (e.g., S6K substrate for ROCK1, Casein for GRK2)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme solution in kinase buffer and add 2 µL to each well.

  • Prepare a 2X substrate/ATP mix in kinase buffer and add 2 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8][9]

Isolated Cardiomyocyte Contractility Assay

This protocol describes a general method for assessing the effect of this compound on the contractility of isolated adult mouse cardiomyocytes.

Materials:

  • Isolated adult mouse cardiomyocytes

  • Tyrode's solution (e.g., 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.5 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)

  • This compound

  • Isoproterenol (β-adrenergic agonist)

  • IonOptix MyoCam or similar video-based cell contractility measurement system

  • Field stimulator

Procedure:

  • Plate isolated cardiomyocytes on laminin-coated coverslips.

  • Mount the coverslip on the stage of an inverted microscope equipped with the contractility measurement system.

  • Perfuse the cells with Tyrode's solution at 37°C.

  • Pace the cardiomyocytes using the field stimulator at a constant frequency (e.g., 1 Hz).

  • Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relengthening).

  • Perfuse the cells with Tyrode's solution containing a known concentration of this compound for a defined period (e.g., 10-15 minutes).

  • Record contractility parameters in the presence of this compound.

  • To assess the effect on β-adrenergic signaling, co-perfuse with this compound and isoproterenol.

  • Analyze the changes in contractility parameters to determine the effect of this compound.[10][11][12][13]

Pharmacokinetics

Detailed pharmacokinetic studies of this compound are not extensively reported in the public domain. However, it has been noted to have poor bioavailability, which may limit its in vivo applications without formulation optimization.[2]

Conclusion

This compound is a valuable pharmacological tool for the study of ROCK1 and GRK2 signaling. Its dual inhibitory nature and high selectivity for GRK2 over other GRK family members make it a unique probe for dissecting the roles of these kinases in health and disease. While its development as a therapeutic agent may be hampered by its pharmacokinetic properties, it remains an important compound for basic and preclinical research. Further studies to improve its bioavailability could unlock its full therapeutic potential.

References

GSK180736A: A Technical Guide to its Function as a ROCK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a potent small molecule inhibitor primarily targeting Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[][2][3] Originally developed as a ROCK inhibitor, it has also been identified as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[][4][5][6] This dual activity, particularly its potent inhibition of ROCK1, makes this compound a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Consequently, ROCK1 is a therapeutic target in a range of diseases, including cardiovascular conditions like hypertension.[][6]

This technical guide provides an in-depth overview of the function of this compound as a ROCK1 inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Inhibitor Activity

This compound demonstrates high potency against ROCK1, with notable selectivity over some other kinases. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for this compound against various kinases.

Target KinaseIC50 ValueAssay TypeNotes
ROCK1 14 nM Not SpecifiedHigh potency demonstrated.
ROCK1 100 nM Cell-free assayPotent inhibition in a cell-free system.[][5][7]
GRK20.77 µM (770 nM)Cell-free assaySelective inhibitor of GRK2.[][2][5][6][7]
GRK1>100 µMNot SpecifiedWeak inhibitor.
GRK5>100 µMNot SpecifiedWeak inhibitor, with over 300-fold less potency than against GRK2.[5][7]
PKA30 µMNot SpecifiedWeak inhibitor.[][5][7]
RSK13,100 nMNot SpecifiedSelective for ROCK1 over RSK1.
p70S6K2,850 nMNot SpecifiedSelective for ROCK1 over p70S6K.

Signaling Pathway

This compound exerts its effects by inhibiting ROCK1, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK1 signaling pathway plays a crucial role in regulating cellular contractility and cytoskeletal organization.

ROCK1_Signaling_Pathway GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activation LIMK LIM Kinase ROCK1->LIMK Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK1->MLC Direct Phosphorylation This compound This compound This compound->ROCK1 Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation p_Cofilin p-Cofilin (Inactive) Actin_Polymerization Actin Filament Stabilization p_Cofilin->Actin_Polymerization Leads to p_MLCP p-MLCP (Inactive) p_MLC p-MLC MLC->p_MLC Phosphorylation Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation p_MLC->Actomyosin_Contraction Drives

Figure 1: The RhoA/ROCK1 signaling pathway. Activation of RhoA leads to the activation of ROCK1, which then phosphorylates downstream targets to regulate the actin cytoskeleton and actomyosin contractility. This compound inhibits ROCK1, blocking these downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor function. The following sections describe key experimental protocols for characterizing this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and its inhibition by compounds like this compound. The ADP-Glo™ Kinase Assay is a luminescent-based system.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (ROCK1) - Substrate - ATP - this compound dilutions Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: Add enzyme, substrate, ATP, and inhibitor to 384-well plate Prepare_Reagents->Reaction_Setup Incubation1 Incubate at Room Temperature (e.g., 60 min) Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP Incubation1->Add_ADP_Glo Incubation2 Incubate at Room Temperature (e.g., 40 min) Add_ADP_Glo->Incubation2 Add_Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubation2->Add_Kinase_Detection Incubation3 Incubate at Room Temperature (e.g., 30 min) Add_Kinase_Detection->Incubation3 Read_Luminescence Read Luminescence Incubation3->Read_Luminescence Data_Analysis Data Analysis: Calculate % inhibition and determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: A generalized workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human ROCK1 enzyme and a suitable substrate (e.g., S6K substrate peptide) in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer.

    • Perform serial dilutions of this compound in the kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add the diluted this compound or vehicle (DMSO control).

    • Add the diluted ROCK1 enzyme to each well.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for 60 minutes.[8]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.[8]

    • Incubate at room temperature for 30 minutes.[8]

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cardiomyocyte Contractility and Downstream Signaling Assay

To assess the functional effect of this compound on cardiomyocytes, contractility can be measured, and the phosphorylation of downstream ROCK1 targets can be quantified by Western blotting.

Methodology for Western Blotting:

  • Cell Culture and Treatment:

    • Isolate primary cardiomyocytes from an appropriate animal model (e.g., neonatal rat or mouse) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

    • Plate the cells and allow them to adhere and resume spontaneous beating.

    • Treat the cardiomyocytes with varying concentrations of this compound or vehicle control for a specified period.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a ROCK1 downstream target, such as phospho-Myosin Light Chain 2 (p-MLC2) at Ser19.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MLC2 signal to the total MLC or housekeeping protein signal.

    • Compare the levels of p-MLC2 in this compound-treated cells to the vehicle-treated control to determine the extent of ROCK1 inhibition in a cellular context.

Methodology for Contractility Assay:

  • Cell Preparation and Imaging:

    • Plate cardiomyocytes on glass-bottom dishes suitable for microscopy.

    • Place the dish on the stage of an inverted microscope equipped with a camera capable of high-speed video capture.

    • Maintain the cells in a perfusion chamber with a controlled environment (temperature, pH).

  • Data Acquisition:

    • Record videos of spontaneously contracting or electrically paced cardiomyocytes at baseline.

    • Perfuse the cells with media containing different concentrations of this compound.

    • After an equilibration period, record videos of the contracting cells under each inhibitor concentration.

  • Data Analysis:

    • Use specialized software (e.g., IonOptix, or custom analysis scripts) to analyze the video recordings.

    • Measure parameters such as peak shortening (the extent of cell length change), contraction velocity, and relaxation velocity.

    • Compare these parameters before and after the addition of this compound to quantify its effect on cardiomyocyte contractility. An increase in contractility may be observed due to the modulation of cytoskeletal dynamics.

Conclusion

This compound is a potent and valuable research tool for the study of ROCK1 signaling. Its high affinity for ROCK1 allows for the effective interrogation of this pathway in various in vitro and cellular models. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other ROCK inhibitors, facilitating further research into the therapeutic potential of targeting the Rho/ROCK pathway. As with any kinase inhibitor, it is crucial to consider its selectivity profile, including its activity against GRK2, when interpreting experimental results.

References

GSK180736A GRK2 inhibitor selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Selectivity of GSK180736A, a GRK2 Inhibitor

Introduction

This compound is a small molecule inhibitor initially developed as a Rho-associated, coiled-coil containing protein kinase 1 (ROCK1) inhibitor.[1][2] Subsequent research identified it as a potent, ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2).[3] GRK2 plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling, a pathway central to numerous physiological processes. Dysregulation of GRK2 activity has been implicated in conditions such as heart failure, making it a significant therapeutic target.[1]

This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of its mechanism of action and assessment workflows.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of this compound has been evaluated against a panel of kinases to determine its selectivity. The data, summarized below, reveals a complex profile where this compound shows high potency for ROCK1 and moderate, yet selective, potency for GRK2 over other GRK subfamilies.

Table 1: IC50 Values of this compound Against a Panel of Kinases
Kinase TargetIC50 ValueNotes
GRK2 0.77 µM (770 nM) Potent inhibitor.[1][3][4][5][6][7][8][9]
ROCK114 nM - 100 nMHighly potent; originally developed as a ROCK1 inhibitor.[3][4][5][7][9]
PKA30 µM to >100 µMWeak inhibitor.[1][3][4][6][8][9]
GRK1>100 µMExhibits high selectivity for GRK2 over GRK1.[2][5][8][9]
GRK5~100 µM (logIC50 = -4.0)Exhibits high selectivity for GRK2 over GRK5.[5][8][9]
RSK13.1 µM (3,100 nM)Moderate inhibitor.[8][9]
p20S6K2.85 µM (2,850 nM)Moderate inhibitor.[8][9]
Table 2: Selectivity Ratios of this compound
ComparisonSelectivity FoldReference
GRK2 vs. other GRKs>100-fold[1][3][4][6]
GRK2 vs. GRK1 & GRK5≥400-fold[2][5]
GRK2 vs. GRK5~300-fold[4][5]

Mandatory Visualization

Signaling Pathway Diagram

G cluster_cell Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein 2. Signal Transduction GRK2 GRK2 GPCR->GRK2 3. Phosphorylation Arrestin β-Arrestin GPCR->Arrestin 4. Binding GRK2->GPCR Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization 5. Agonist Agonist Agonist->GPCR 1. Activation This compound This compound This compound->GRK2 Inhibition G Kinase Activity Assay Workflow (e.g., ADP-Glo) cluster_prep Reaction Setup cluster_reaction Kinase Reaction & Detection A 1. Combine Kinase, Substrate, and ATP B 2. Add Inhibitor (this compound) A->B C 3. Incubate: Kinase phosphorylates substrate (ATP -> ADP) B->C D 4. Add ADP-Glo™ Reagent: Stop reaction & deplete remaining ATP C->D E 5. Add Kinase Detection Reagent: Convert ADP to ATP D->E F 6. Measure Luminescence: Luciferase/Luciferin reaction (Light ∝ ADP) E->F

References

GSK180736A downstream signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Downstream Signaling Pathways of GSK180736A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule inhibitor with a well-documented dual-targeting mechanism.[1][2] Initially developed as a Rho-associated, coiled-coil-containing protein kinase (ROCK) inhibitor, it was subsequently identified as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] This dual inhibitory profile makes this compound a valuable tool for investigating the complex signaling networks governed by these two critical kinases. Its utility is particularly noted in cardiovascular research, where both ROCK and GRK2 pathways are implicated in pathologies such as heart failure and hypertension.[1][2] This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presents its quantitative inhibitory data, and details relevant experimental methodologies.

Mechanism of Action and Target Profile

This compound functions as an ATP-competitive inhibitor for both of its primary targets.[2] It demonstrates high potency against ROCK1 and selective inhibition of GRK2 over other GRK subfamilies and Protein Kinase A (PKA).[1][2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets and other related kinases has been characterized through various in vitro kinase assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by half, are summarized below.

Target KinaseIC50 ValueNotes
ROCK1 14 nM - 100 nMHighly potent. Note: Different sources report varying IC50 values.[2][4]
GRK2 0.77 µM (770 nM)Selective inhibitor.[2][3][5][6]
GRK1 >100 µM>400-fold selective for GRK2 over GRK1.[4][5]
GRK5 >100 µM≥300-fold less potent against GRK5 compared to GRK2.[3][5]
PKA 30 µMWeak inhibitor.[1][3][5]
RSK1 3.1 µM (3,100 nM)Off-target activity.[4]
p70S6K 2.85 µM (2,850 nM)Off-target activity.[4]

Downstream Signaling Pathways

Inhibition of GRK2 and Modulation of GPCR Signaling

G protein-coupled receptors (GPCRs) are integral membrane proteins that regulate numerous physiological processes. Their signaling is tightly controlled by GRKs. Upon agonist binding and receptor activation, GRK2 phosphorylates serine and threonine residues on the GPCR's intracellular domains. This phosphorylation event recruits β-arrestin, which sterically hinders further G-protein coupling, leading to signal desensitization and receptor internalization.[1]

By inhibiting GRK2, this compound prevents this critical phosphorylation step. The consequence is a sustained activation of GPCRs at the cell surface, leading to prolonged downstream signaling. This is particularly relevant for β-adrenergic receptors (βARs) in cardiomyocytes. Inhibition of GRK2 in these cells disrupts βAR internalization, enhancing their responsiveness to catecholamines and thereby increasing cardiac contractility.[1]

GRK2_Signaling_Pathway This compound Action on GPCR Desensitization Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (inactive) GPCR_active GPCR (active) G_protein G Protein (αβγ) GPCR_active->G_protein 2. G Protein Coupling GRK2 GRK2 GPCR_active->GRK2 4. GRK2 Recruitment G_alpha Gα-GTP G_protein->G_alpha 3. Dissociation G_betagamma Gβγ Downstream Downstream Signaling G_alpha->Downstream G_betagamma->Downstream Agonist Agonist Agonist->GPCR_inactive 1. Activation GPCR_p Phosphorylated GPCR GRK2->GPCR_p 5. Phosphorylation This compound This compound This compound->GRK2 Inhibition Arrestin β-Arrestin Internalization Receptor Internalization Arrestin->Internalization 7. Desensitization GPCR_p->Arrestin 6. β-Arrestin Binding

Caption: this compound inhibits GRK2, preventing GPCR phosphorylation and subsequent desensitization.

Inhibition of ROCK1 and Cytoskeletal Regulation

ROCK1 is a serine/threonine kinase that acts as a major downstream effector of the small GTPase RhoA. The RhoA/ROCK1 pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility. When activated by GTP-bound RhoA, ROCK1 phosphorylates several substrates, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to an increase in actin-myosin contractility and the formation of stress fibers.

This compound's potent inhibition of ROCK1 directly blocks these downstream events, promoting cytoskeletal relaxation. Interestingly, research has uncovered a negative feedback loop where the inhibition of ROCK1 can lead to the stimulation of Tiam1-induced Rac1 activity.[7] Activated Rac1, in turn, can antagonize and diminish the activity of the upstream activator, RhoA.[7] This feedback mechanism highlights the complex cross-talk between Rho family GTPases and suggests that ROCK1 inhibition can have broader effects than initially anticipated.

ROCK1_Signaling_Pathway This compound Action on RhoA/ROCK1 Pathway RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP Upstream Signals (GEFs) ROCK1 ROCK1 RhoA_GTP->ROCK1 Activation MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylation Tiam1 Tiam1 ROCK1->Tiam1 Inhibition This compound This compound This compound->ROCK1 Inhibition pMLC p-MLC Cytoskeleton Actin Cytoskeleton (Stress Fibers, Contraction) pMLC->Cytoskeleton Rac1 Rac1 Rac1->RhoA_GTP Inhibition Tiam1->Rac1 Activation

Caption: this compound inhibits ROCK1, affecting the cytoskeleton and a negative feedback loop.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of this compound against a target kinase like GRK2 or ROCK1 using a luminescence-based assay that measures ADP formation.[1][8]

Materials:

  • Purified recombinant kinase (e.g., GRK2, ROCK1)

  • Kinase-specific substrate (e.g., tubulin for GRK2)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • This compound stock solution in DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay System (Promega)

  • 384-well low-volume assay plates (white)

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 5% DMSO.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of this compound dilution or 5% DMSO (for control).

    • 2 µL of the target kinase diluted in kinase buffer.

    • 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a light signal.

  • Signal Detection: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay start Start step1 1. Add Inhibitor (this compound) and Kinase to 384-well plate start->step1 step2 2. Add Substrate/ATP Mix to initiate reaction step1->step2 step3 3. Incubate at RT for 60 min (Kinase Reaction) step2->step3 step4 4. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) step3->step4 step5 5. Incubate at RT for 40 min step4->step5 step6 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step5->step6 step7 7. Incubate at RT for 30 min step6->step7 step8 8. Read Luminescence step7->step8 end 9. Analyze Data (IC50) step8->end

Caption: A generalized workflow for determining kinase inhibitor potency using the ADP-Glo assay.

Cardiomyocyte Contraction Assay

This assay measures the effect of this compound on the contractility of isolated cardiomyocytes, a functional readout of GRK2 inhibition.[2][3]

Materials:

  • Isolated primary cardiomyocytes (e.g., from neonatal C57/Bl6 mice) or iPSC-derived cardiomyocytes.

  • Appropriate cell culture medium and plates.

  • This compound dissolved in a suitable vehicle (e.g., PBS, DMSO).

  • GPCR agonist (e.g., Isoproterenol).

  • A system for measuring cell contraction (e.g., video-based edge detection, impedance measurement system).

Methodology:

  • Cell Plating: Plate isolated cardiomyocytes according to standard protocols and allow them to adhere and begin beating spontaneously.

  • Pre-treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 0.5 µM, 1 µM) or vehicle control for a specified time (e.g., 10 minutes).[2][3]

  • Baseline Recording: Record the baseline contractile parameters (e.g., amplitude, velocity, frequency) of the cells.

  • Stimulation: Add a GPCR agonist like isoproterenol (e.g., 0.5 µM) to the medium to stimulate an increase in contractility.[2][3]

  • Post-stimulation Recording: Immediately after adding the agonist, record the contractile parameters for a set duration (e.g., 2 minutes).[2][3]

  • Data Analysis: Analyze the recorded data to quantify changes in contraction amplitude, peak shortening, and velocities of contraction and relaxation. Compare the response of this compound-treated cells to the vehicle control. An increase in the maximum contractility in the presence of the inhibitor would be indicative of GRK2 inhibition.[4]

References

GSK180736A: A Dual Inhibitor of ROCK1 and GRK2 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a small molecule inhibitor that has garnered significant interest in cardiovascular research due to its dual inhibitory action against Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Both ROCK1 and GRK2 are key regulators of cardiovascular function and are implicated in the pathophysiology of various cardiovascular diseases, including heart failure, hypertension, and cardiac hypertrophy.[4][5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and its potential as a therapeutic agent in cardiovascular disease.

Core Mechanism of Action

This compound was initially developed as a potent inhibitor of ROCK1.[2] Subsequent research revealed its significant, albeit less potent, inhibitory activity against GRK2.[1][2] This dual-inhibitory profile makes this compound a unique tool for investigating the combined roles of these two important kinases in cardiovascular physiology and pathology.

G protein-coupled Receptor Kinase 2 (GRK2) Inhibition

GRK2 is a serine/threonine kinase that plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), particularly β-adrenergic receptors (β-ARs) in the heart.[1][2][4] In chronic heart failure, elevated levels and activity of GRK2 lead to excessive β-AR desensitization, blunting the heart's response to catecholamines and contributing to contractile dysfunction.[2][4] By inhibiting GRK2, this compound can help to restore β-AR sensitivity, thereby improving cardiac contractility and function.[4]

Rho-associated Coiled-coil Kinase 1 (ROCK1) Inhibition

ROCK1 is a downstream effector of the small GTPase RhoA and is involved in a wide range of cellular processes, including smooth muscle contraction, cell adhesion, and migration.[5][6] In the cardiovascular system, hyperactivity of the RhoA/ROCK1 pathway is associated with increased vascular resistance, endothelial dysfunction, and pathological cardiac remodeling.[5][6] Inhibition of ROCK1 by this compound can lead to vasodilation, reduced blood pressure, and potentially beneficial effects on cardiac fibrosis and hypertrophy.[5]

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets and other related kinases. This data highlights its potency and selectivity profile.

Target KinaseIC50Reference
ROCK1100 nM[1][2]
GRK20.77 µM (770 nM)[1][2]
PKA30 µM[1][2]
GRK1>100 µM[7]
GRK5>100 µM[7]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound in the context of cardiovascular function.

GRK2_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol GPCR β-Adrenergic Receptor G_protein G Protein (Gs) GPCR->G_protein Activates GRK2 GRK2 GPCR->GRK2 Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces GRK2->GPCR Phosphorylates (leads to desensitization) Desensitization Receptor Desensitization GRK2->Desensitization This compound This compound This compound->GRK2 Inhibits PKA PKA cAMP->PKA Activates Contraction Increased Contraction PKA->Contraction Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->GPCR Activates

Caption: GRK2-mediated desensitization of β-adrenergic receptors and its inhibition by this compound.

ROCK1_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol GPCR_vaso GPCR (e.g., AT1R) RhoGEF RhoGEF GPCR_vaso->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Contraction_vaso Vasoconstriction pMLC->Contraction_vaso GSK180736A_vaso This compound GSK180736A_vaso->ROCK1 Inhibits Agonist Agonist (e.g., Angiotensin II) Agonist->GPCR_vaso Activates

Caption: The RhoA/ROCK1 signaling pathway in vascular smooth muscle cells and its inhibition by this compound.

Experimental Protocols

The following are representative experimental protocols based on preclinical studies investigating the effects of this compound and similar GRK2/ROCK inhibitors in cardiovascular models.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against target kinases.

Methodology:

  • Reagents: Recombinant human GRK2, ROCK1, and other kinases of interest; ATP; substrate peptide (e.g., syntide-2 for GRK2); this compound; assay buffer.

  • Procedure:

    • A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.

    • The kinase, substrate, and varying concentrations of this compound (typically in a serial dilution) are incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isolated Cardiomyocyte Contractility Assay

Objective: To assess the effect of this compound on cardiomyocyte contractility.

Methodology:

  • Cell Isolation: Ventricular myocytes are isolated from adult male mice (e.g., C57BL/6) by enzymatic digestion.

  • Experimental Setup: Isolated myocytes are placed on a perfusion chamber mounted on an inverted microscope equipped with a video-based edge detection system to measure cell shortening.

  • Procedure:

    • Cardiomyocytes are superfused with a physiological salt solution and field-stimulated to contract at a constant frequency (e.g., 1 Hz).

    • Baseline contractile parameters (e.g., percentage of cell shortening, maximal velocity of shortening and relengthening) are recorded.

    • Cells are pre-incubated with this compound (e.g., 1 µM) or vehicle for a specified duration (e.g., 10 minutes).

    • A β-adrenergic agonist (e.g., isoproterenol) is then added to the superfusion solution to stimulate contractility.

    • Contractile parameters are recorded in the presence of the agonist and this compound.

    • Data are analyzed to determine if this compound enhances the contractile response to β-adrenergic stimulation.

In Vivo Murine Model of Myocardial Infarction

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of heart failure.

Methodology:

  • Animal Model: Myocardial infarction (MI) is induced in adult male mice by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Treatment Protocol:

    • Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).

    • Treatment with this compound or its analogs (e.g., via osmotic mini-pumps or daily injections) is initiated at a specified time point post-MI (e.g., 1 week).

    • A range of doses can be tested (e.g., low, medium, and high doses).

  • Functional Assessment:

    • Cardiac function is assessed at baseline and at various time points post-MI using transthoracic echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Histological and Molecular Analysis:

    • At the end of the study, hearts are harvested for histological analysis (e.g., Masson's trichrome staining to assess fibrosis and infarct size) and molecular analysis (e.g., Western blotting or qPCR to measure markers of hypertrophy, fibrosis, and inflammation).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50) Cardiomyocyte_Assay Isolated Cardiomyocyte Contractility Assay Kinase_Assay->Cardiomyocyte_Assay Informs cellular studies MI_Model Myocardial Infarction (MI) Model in Mice Cardiomyocyte_Assay->MI_Model Provides rationale for in vivo testing Treatment This compound or Vehicle Treatment MI_Model->Treatment Echo Echocardiography (Cardiac Function) Treatment->Echo Longitudinal assessment Histology Histological Analysis (Fibrosis, Infarct Size) Treatment->Histology Terminal analysis Molecular Molecular Analysis (Gene/Protein Expression) Treatment->Molecular Terminal analysis

References

GSK180736A: A Comprehensive Technical Guide to its Molecular Targets and Off-Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a potent small molecule inhibitor that has garnered significant interest in the scientific community for its dual activity against two key cellular kinases: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). Originally developed as a ROCK inhibitor, subsequent studies revealed its high affinity for GRK2, making it a valuable tool for investigating the physiological and pathological roles of both enzymes. This technical guide provides an in-depth overview of the on-target and off-target profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Core Targets and Off-Targets: A Quantitative Overview

This compound exhibits a distinct selectivity profile, potently inhibiting ROCK1 and GRK2 while displaying significantly lower activity against other kinases. The following tables summarize the in vitro potency of this compound against its primary targets and key off-targets, as determined by half-maximal inhibitory concentration (IC50) values.

Table 1: Primary Targets of this compound

TargetIC50 (nM)Assay Type
ROCK1100Cell-free kinase assay
GRK2770Cell-free kinase assay

Table 2: Off-Target Profile of this compound

Off-TargetIC50 (µM)Selectivity vs. GRK2
GRK5>231 (300-fold less potent)~300x
GRK1>770 (logIC50 > -3)>1000x
PKA30~39x

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GRK2.[2] Structural studies have revealed that it binds to the active site of GRK2 in a manner analogous to another known inhibitor, paroxetine.[8] This binding prevents the transfer of phosphate from ATP to the substrate, thereby inhibiting the kinase activity of the enzyme.

Signaling Pathways

The dual inhibition of ROCK1 and GRK2 by this compound impacts distinct but interconnected signaling pathways crucial for various cellular functions.

GRK2 and GPCR Desensitization

GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs).[1][9] Upon agonist binding, GRK2 phosphorylates the activated GPCR, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization.[1][9] Inhibition of GRK2 by this compound can therefore enhance or prolong GPCR signaling.

GRK2_Signaling cluster_membrane Plasma Membrane GPCR_inactive GPCR (inactive) GPCR_active GPCR (active) GPCR_inactive->GPCR_active activates G_protein G Protein (inactive) GPCR_active->G_protein activates GRK2 GRK2 GPCR_active->GRK2 recruits Arrestin β-Arrestin GPCR_active->Arrestin recruits phosphorylated G_protein_active G Protein (active) G_protein->G_protein_active Downstream Downstream Signaling G_protein_active->Downstream Agonist Agonist Agonist->GPCR_inactive binds GRK2->GPCR_active phosphorylates This compound This compound This compound->GRK2 inhibits Arrestin->GPCR_active binds Internalization Receptor Internalization Arrestin->Internalization

GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
ROCK1 Signaling in Cytoskeletal Dynamics

ROCK1 is a key downstream effector of the small GTPase RhoA and is centrally involved in regulating the actin cytoskeleton, cell adhesion, and motility.[3][4][10] The RhoA/ROCK1 pathway influences these processes by phosphorylating substrates that lead to increased actin-myosin contractility.

ROCK1_Signaling cluster_upstream Upstream Activation RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK1 ROCK1 RhoA_GTP->ROCK1 activates LIMK LIM Kinase ROCK1->LIMK activates MLCP Myosin Light Chain Phosphatase ROCK1->MLCP inhibits This compound This compound This compound->ROCK1 inhibits Cofilin Cofilin LIMK->Cofilin inhibits Actin Actin Stress Fibers Cofilin->Actin destabilizes MLC Myosin Light Chain MLCP->MLC dephosphorylates MLC->Actin

The RhoA/ROCK1 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The identification and characterization of this compound's targets and off-targets have been achieved through a combination of biochemical and biophysical assays. Below are generalized protocols for the key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (Generic)

This assay is used to determine the IC50 value of an inhibitor against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., ROCK1, GRK2)

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled or non-radiolabeled, depending on detection method)

    • Assay buffer (containing MgCl2 and other necessary cofactors)

    • This compound (serially diluted)

    • 96- or 384-well assay plates

    • Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)

  • Procedure: a. Add assay buffer, substrate, and the purified kinase to the wells of the assay plate. b. Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction (e.g., by adding a stop solution). f. Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of radiolabeled phosphate into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured. g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically increases the melting temperature (Tm) of the protein.

  • Reagents and Materials:

    • Purified kinase

    • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

    • This compound

    • Real-time PCR instrument capable of fluorescence detection and temperature ramping

  • Procedure: a. Prepare a solution of the purified kinase and the fluorescent dye in a suitable buffer. b. Add this compound or a vehicle control to the protein-dye mixture. c. Aliquot the mixture into PCR plate wells. d. Place the plate in the real-time PCR instrument. e. Program the instrument to gradually increase the temperature while continuously monitoring the fluorescence. f. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. g. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. h. A significant increase in the Tm in the presence of this compound indicates direct binding.

Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing a kinase inhibitor like this compound.

Experimental_Workflow Start Compound Library Screening DSF Differential Scanning Fluorimetry (DSF) for Hit Identification Start->DSF Primary_Assay Primary In Vitro Kinase Assay (e.g., against GRK2, ROCK1) DSF->Primary_Assay Identified Hits IC50 IC50 Determination Primary_Assay->IC50 Selectivity Selectivity Profiling (Kinase Panel Screening) IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., ATP Competition) IC50->Mechanism Cellular_Assays Cell-Based Assays (e.g., GPCR signaling, cell migration) IC50->Cellular_Assays Off_Target_ID Off-Target Identification Selectivity->Off_Target_ID Crystallography Co-crystallography with Target Kinase Mechanism->Crystallography In_Vivo In Vivo Studies (Animal Models) Cellular_Assays->In_Vivo

A generalized experimental workflow for the identification and characterization of a kinase inhibitor.

Conclusion

This compound is a valuable pharmacological tool for the study of ROCK1 and GRK2 biology. Its well-characterized dual inhibitory activity and selectivity profile make it suitable for a range of in vitro and cellular studies aimed at dissecting the complex roles of these kinases in health and disease. Researchers utilizing this compound should be mindful of its potent effects on both targets and design experiments accordingly to ensure accurate interpretation of results. This guide provides a foundational understanding of this compound's molecular interactions and the experimental basis for their characterization, serving as a comprehensive resource for the scientific community.

References

GSK180736A: A Technical Guide to its History, Development, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK180736A is a potent small molecule inhibitor that has played a significant role in the exploration of Rho-associated coiled-coil kinase (ROCK) and G protein-coupled receptor kinase (GRK) signaling pathways. Originally developed by GlaxoSmithKline as a ROCK1 inhibitor, it was later identified as a selective inhibitor of GRK2.[1][2] This dual activity, coupled with a well-characterized preclinical profile, has made this compound a valuable research tool and a foundational scaffold for the development of more selective kinase inhibitors. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

History and Development

This compound emerged from research programs at GlaxoSmithKline focused on the development of inhibitors for Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1), a therapeutic target in cardiovascular diseases like hypertension.[2][3] The compound belongs to a chemical class of indazole/dihydropyrimidine-containing molecules.[1][4]

Subsequent screening of a collection of known protein kinase inhibitors using differential scanning fluorimetry revealed that this compound also potently and selectively inhibits G protein-coupled receptor kinase 2 (GRK2).[1][4] This discovery positioned this compound as a valuable chemical probe for studying the roles of both ROCK1 and GRK2 in various physiological and pathological processes. While its high potency against ROCK1 limits its use as a highly selective GRK2 inhibitor in certain contexts, it has served as a critical starting point for structure-based drug design efforts to develop next-generation GRK2 inhibitors with improved selectivity and pharmacokinetic properties.[2][5] There is no publicly available information to suggest that this compound has been evaluated in human clinical trials.[6][7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the active site of its target kinases.[3][8] X-ray crystallography studies have shown that this compound binds to the active site of GRK2 in a manner analogous to another known inhibitor, paroxetine.[1][4] The interaction surface of this compound with GRK2 is approximately 290 Ų, and the electron density map suggests that the S-enantiomer is the favored binding configuration.[1]

Quantitative Data

The inhibitory activity of this compound against its primary targets and selected off-targets has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound against Target Kinases

Target KinaseIC50 ValueAssay ConditionsReference(s)
ROCK114 nMRecombinant human ROCK1 expressed in Sf9 cells (SPA)[9]
ROCK1100 nMCell-free assay[3]
GRK20.77 µM (770 nM)Full-length C-terminal hexahistidine tagged GRK2 S670A mutant[3]
GRK5>100 µMIn vitro phosphorylation assay[9]
GRK1>100 µMIn vitro phosphorylation assay[9]
PKA30 µMCell-free assay[2][3]
RSK13,100 nMKinase activity assay[9]
p70S6K2,850 nMKinase activity assay[9]

Table 2: Selectivity Profile of this compound

ComparisonSelectivity FoldReference(s)
GRK2 vs. GRK1>100-fold[2][3]
GRK2 vs. GRK5>100-fold[2][3]
GRK2 vs. PKA~39-fold[2][3]
ROCK1 vs. GRK2~7-14-fold more potent for ROCK1[3][9]

Table 3: Physicochemical and Pharmacokinetic Properties

PropertyValue/DescriptionReference(s)
Molecular FormulaC19H16FN5O2[9]
Molecular Weight365.36 g/mol
BioavailabilityPoor bioavailability noted as a limitation for its use as a GRK2 inhibitor.[2]
Solubility (in DMSO)73 mg/mL (199.8 mM)

Signaling Pathways

This compound modulates two key signaling pathways: the ROCK1 pathway, crucial for cytoskeleton regulation, and the GRK2 pathway, a central regulator of G protein-coupled receptor (GPCR) signaling.

ROCK1 Signaling Pathway

The RhoA/ROCK1 signaling pathway is a major regulator of cell shape, motility, and contraction.

ROCK1_Pathway cluster_upstream Upstream Activation cluster_core ROCK1 Activation cluster_downstream Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Agonist Binding RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 Binding & Activation LIMK LIMK ROCK1->LIMK Phosphorylation (Activation) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP Phosphorylation (Inactivation) MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylation (Activation) This compound This compound This compound->ROCK1 Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Depolymerizes Actin MLCP->MLC Dephosphorylates MLC Cell_Contraction Cell Contraction & Motility MLC->Cell_Contraction Actin_Polymerization->Cell_Contraction

Caption: ROCK1 Signaling Pathway and Inhibition by this compound.

GRK2 Signaling Pathway in Heart Failure

GRK2 plays a critical role in the desensitization of G protein-coupled receptors, particularly β-adrenergic receptors in the heart. Its upregulation is implicated in the pathophysiology of heart failure.

GRK2_Pathway cluster_activation β-Adrenergic Receptor Activation cluster_desensitization GRK2-Mediated Desensitization cluster_pathology Pathophysiology in Heart Failure Catecholamines Catecholamines beta_AR β-Adrenergic Receptor (β-AR) Catecholamines->beta_AR Binding G_protein Gs Protein beta_AR->G_protein Activation GRK2 GRK2 beta_AR->GRK2 Recruitment of GRK2 to activated receptor beta_Arrestin β-Arrestin beta_AR->beta_Arrestin Binding of β-Arrestin to phosphorylated receptor AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation GRK2->beta_AR Phosphorylation This compound This compound This compound->GRK2 Inhibition Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization Receptor Uncoupling & Endocytosis Decreased_Cardiac_Function Decreased Cardiac Contractility Receptor_Internalization->Decreased_Cardiac_Function Heart_Failure Heart_Failure Increased_GRK2 Increased GRK2 Expression Heart_Failure->Increased_GRK2 Increased_GRK2->GRK2 Upregulation

Caption: GRK2-mediated β-AR desensitization and its role in heart failure.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Radioactive Kinase Assay for ROCK1 and GRK2

This protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against purified kinases.

Objective: To quantify the enzymatic activity of ROCK1 or GRK2 in the presence of varying concentrations of this compound to determine the IC50 value.

Materials:

  • Purified recombinant human ROCK1 or GRK2 enzyme.

  • Kinase-specific substrate (e.g., Long S6 Kinase substrate peptide for ROCK1, Tubulin for GRK2).

  • [γ-³²P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

  • This compound stock solution in DMSO.

  • 96-well plates.

  • Phosphocellulose paper or membrane.

  • Wash buffer (e.g., 0.75% phosphoric acid).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

  • In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO control.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Allow the paper to dry completely.

  • Quantify the amount of incorporated radioactivity for each spot using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isolation and Contractility Measurement of Adult Mouse Cardiomyocytes

This protocol describes the isolation of viable adult mouse cardiomyocytes and the subsequent measurement of their contractile function, an assay in which this compound has been tested.[9]

Objective: To assess the effect of this compound on the contractility of isolated adult mouse cardiomyocytes.

Materials:

  • Adult mouse (e.g., C57BL/6).

  • Langendorff perfusion system.

  • Perfusion buffer (calcium-free Tyrode's solution).

  • Digestion buffer (perfusion buffer containing collagenase type II and protease type XIV).

  • Stop buffer (perfusion buffer with 10% fetal bovine serum).

  • Laminin-coated coverslips.

  • IonOptix or similar cardiomyocyte contractility measurement system.

  • Fura-2 AM (for calcium transient measurements).

  • This compound stock solution in DMSO.

Procedure: Part A: Cardiomyocyte Isolation

  • Anesthetize the mouse and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with calcium-free perfusion buffer for 3-5 minutes to wash out the blood.

  • Switch to the digestion buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.

  • Remove the heart from the cannula, and gently tease the ventricular tissue apart in the stop buffer to release the cardiomyocytes.

  • Filter the cell suspension through a nylon mesh to remove large tissue debris.

  • Allow the myocytes to settle by gravity, and then gently resuspend them in a buffer with gradually increasing calcium concentrations to re-introduce calcium tolerance.

  • Plate the isolated, calcium-tolerant myocytes on laminin-coated coverslips.

Part B: Contractility Measurement

  • Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with the contractility measurement system.

  • Perfuse the cells with a physiological buffer (e.g., Tyrode's solution with 1.8 mM Ca²⁺) at 37°C.

  • Electrically field-stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz).

  • Record baseline contractile parameters, such as peak shortening, time-to-peak shortening, and time-to-90% relaxation.

  • Introduce this compound at the desired concentration into the perfusion buffer and allow it to equilibrate with the cells.

  • Record the contractile parameters again in the presence of the compound.

  • Compare the contractile parameters before and after the addition of this compound to determine its effect. For positive controls, agonists like isoproterenol can be used.

Experimental Workflow

The preclinical evaluation of a kinase inhibitor like this compound typically follows a logical progression from initial screening to cellular and functional assays.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_selectivity Selectivity & Off-Target Profiling cluster_cellular Cellular & Functional Assays cluster_pk Pharmacokinetic Profiling Library_Screening Kinase Inhibitor Library Screening (e.g., Differential Scanning Fluorimetry) Hit_Identification Hit Identification: This compound Library_Screening->Hit_Identification Primary_Kinase_Assay Primary In Vitro Kinase Assay (e.g., Radioactive Assay for ROCK1) Hit_Identification->Primary_Kinase_Assay IC50_Determination IC50 Determination for Primary Target Primary_Kinase_Assay->IC50_Determination Secondary_Kinase_Assay Secondary Target Assay (e.g., GRK2 Kinase Assay) IC50_Determination->Secondary_Kinase_Assay Selectivity_Panel Kinase Selectivity Panel Screening (e.g., against GRK family, PKA, etc.) Secondary_Kinase_Assay->Selectivity_Panel Selectivity_Profile Generation of Selectivity Profile Selectivity_Panel->Selectivity_Profile Cell_Based_Assay Cell-Based Functional Assay (e.g., Cardiomyocyte Contractility Assay) Selectivity_Profile->Cell_Based_Assay Functional_Outcome Assessment of Functional Outcome Cell_Based_Assay->Functional_Outcome ADME_Assays In Vitro ADME Assays (Solubility, Permeability, Stability) Functional_Outcome->ADME_Assays PK_Data Pharmacokinetic Profile (e.g., Bioavailability) ADME_Assays->PK_Data Lead_Optimization Lead_Optimization PK_Data->Lead_Optimization Decision Point: Proceed to Lead Optimization?

Caption: A representative experimental workflow for the preclinical characterization of a kinase inhibitor.

Conclusion

This compound has proven to be a pivotal molecule in the study of ROCK and GRK kinases. Its well-documented inhibitory profile and the availability of structural information have facilitated a deeper understanding of the roles of these kinases in cellular signaling. While its dual-target activity and suboptimal pharmacokinetic properties have precluded its own development as a therapeutic, it remains an indispensable tool for basic research and a foundational chemical scaffold in the ongoing quest for more selective and potent inhibitors of the ROCK and GRK families for various therapeutic indications, including cardiovascular and neurological disorders. This guide provides a centralized resource of its key technical attributes to aid researchers in these endeavors.

References

Methodological & Application

Application Notes and Protocols for GSK180736A In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of GSK180736A, a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] This document includes comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

This compound is a small molecule inhibitor initially developed as a ROCK1 inhibitor.[2][4] Subsequent studies have demonstrated its potent, ATP-competitive inhibition of GRK2, with selectivity over other GRK subfamilies.[1][2] Understanding the potency and selectivity of this compound is crucial for its application in studying cellular processes regulated by these kinases and for potential therapeutic development. The following protocols outline a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive overview of its selectivity profile.

Kinase TargetIC50 ValueNotes
ROCK1 100 nMHighly potent inhibition.[1][5][6]
GRK2 770 nM (0.77 µM)Potent and selective inhibition.[1][3][5][6]
GRK5 >300-fold less potent than GRK2Demonstrates selectivity for GRK2 over GRK5.[7][8]
GRK1 logIC50 > -3Weak inhibitor.[7][8]
PKA 30 µMWeak inhibitor.[1][5][6]

Signaling Pathway

This compound primarily targets ROCK1 and GRK2, which are key regulators in distinct signaling pathways. ROCK1 is a downstream effector of the small GTPase RhoA and plays a critical role in cytoskeleton regulation, cell motility, and smooth muscle contraction. GRK2 is a serine/threonine kinase that phosphorylates activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization.

G_protein_signaling cluster_0 GPCR Signaling cluster_1 RhoA Signaling GPCR GPCR G_protein G Protein GPCR->G_protein Agonist Arrestin β-Arrestin GPCR->Arrestin GRK2 GRK2 G_protein->GRK2 Activation GRK2->GPCR Phosphorylation Desensitization Receptor Desensitization/ Internalization Arrestin->Desensitization RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 Activation Myosin Myosin Light Chain Phosphatase ROCK1->Myosin Inhibition Cytoskeleton Cytoskeletal Reorganization/ Contraction ROCK1->Cytoskeleton Direct Phosphorylation Myosin->Cytoskeleton This compound This compound This compound->GRK2 Inhibition This compound->ROCK1 Inhibition

Simplified signaling pathways inhibited by this compound.

Experimental Protocols

The following protocol describes a generalized in vitro kinase assay for determining the IC50 of this compound using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents
  • Kinases: Recombinant human ROCK1 or GRK2.

  • Substrates:

    • For ROCK1: Myosin phosphatase target subunit 1 (MYPT1) or a specific peptide substrate (e.g., KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK).[5]

    • For GRK2: Casein or Tubulin.[1]

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • ATP: Adenosine 5'-triphosphate, prepared in nuclease-free water.

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent).

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Instrumentation: Luminometer.

Experimental Workflow

experimental_workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound serial dilution start->prepare_reagents add_components Add to Plate: 1. Kinase 2. This compound / DMSO (control) 3. Substrate prepare_reagents->add_components pre_incubation Pre-incubate at room temperature (10-30 minutes) add_components->pre_incubation initiate_reaction Initiate Reaction: Add ATP pre_incubation->initiate_reaction kinase_reaction Incubate at 30°C (e.g., 60 minutes) initiate_reaction->kinase_reaction stop_reaction Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent kinase_reaction->stop_reaction incubation1 Incubate at room temperature (40 minutes) stop_reaction->incubation1 add_detection_reagent Add Kinase Detection Reagent incubation1->add_detection_reagent incubation2 Incubate at room temperature (30 minutes) add_detection_reagent->incubation2 read_luminescence Read Luminescence incubation2->read_luminescence analyze_data Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for the in vitro kinase assay.
Step-by-Step Procedure

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

    • Prepare solutions of kinase, substrate, and ATP in the assay buffer at the desired concentrations. The optimal ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of an ATP-competitive inhibitor.

  • Assay Plate Setup:

    • Add the assay buffer to all wells.

    • Add the this compound serial dilutions to the appropriate wells.

    • Include control wells:

      • Negative Control (0% inhibition): Add DMSO vehicle instead of the inhibitor.

      • Positive Control (100% inhibition): Add a known broad-spectrum kinase inhibitor (e.g., staurosporine) or perform the reaction without the kinase enzyme.

  • Kinase Reaction:

    • Add the kinase to all wells except the "no enzyme" positive control.

    • Add the substrate to all wells.

    • Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each this compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided protocol offers a robust framework for the in vitro characterization of this compound. Adherence to these guidelines will enable researchers to accurately determine the inhibitory potency and selectivity of this compound against ROCK1, GRK2, and other kinases of interest, thereby facilitating its use as a chemical probe in signal transduction research and drug discovery efforts.

References

Application Notes and Protocols for GSK180736A in a Cell-Based ROCK Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway is implicated in various pathologies, making ROCK an attractive therapeutic target. GSK180736A is a potent inhibitor of ROCK1.[1][2] These application notes provide a detailed protocol for determining the cellular potency of this compound by measuring its effect on ROCK activity in a cell-based enzyme-linked immunosorbent assay (ELISA). The assay quantifies the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct substrate of ROCK.

Principle of the Assay

The activity of ROCK in cells is determined by measuring the phosphorylation of its substrate, MYPT1, at Threonine 696 (Thr696). This cell-based assay utilizes an ELISA format where whole cells are cultured, stimulated to activate the ROCK pathway, and treated with varying concentrations of the inhibitor, this compound. Following treatment, the cells are lysed, and the cell lysates are transferred to a microplate pre-coated with an antibody that captures MYPT1. The amount of phosphorylated MYPT1 (pMYPT1) is then detected using a specific antibody against the phosphorylated Thr696 residue, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The resulting signal is inversely proportional to the ROCK inhibitory activity of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 ValueNotes
ROCK1 14 nM / 100 nM Potent inhibitor. The different reported IC50 values may be due to different assay conditions.
GRK2 0.77 µM Also a selective inhibitor of G protein-coupled receptor kinase 2.[1][2]
PKA 30 µM Weak inhibitor of Protein Kinase A.[1]

Signaling Pathway Diagram

ROCK_Signaling_Pathway cluster_activation Upstream Activation cluster_downstream Downstream Effects LPA LPA GPCR GPCR LPA->GPCR Binds G12_13 Gα12/13 GPCR->G12_13 Activates RhoGEF RhoGEF G12_13->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Exchanges GDP for GTP RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates pMYPT1 pMYPT1 (Thr696) (Inactive MLCP) MLCP MLC Phosphatase (Active) pMYPT1->MLCP Inhibits MLC MLC MLCP->MLC Dephosphorylates pMLC pMLC Actomyosin Actomyosin Contraction pMLC->Actomyosin This compound This compound This compound->ROCK Inhibits

Caption: ROCK signaling pathway leading to actomyosin contraction.

Experimental Workflow Diagram

Experimental_Workflow A 1. Seed Cells (e.g., A549) in 96-well plates B 2. Starve Cells (Serum-free media, 16-24h) A->B C 3. Pre-incubate with this compound (Varying concentrations, 1h) B->C D 4. Stimulate with LPA (e.g., 10 µM, 10 min) C->D E 5. Lyse Cells & Transfer Lysate D->E F 6. Incubate on MYPT1 Capture Plate E->F G 7. Add anti-pMYPT1 (Thr696) Ab F->G H 8. Add HRP-conjugated Secondary Ab G->H I 9. Add TMB Substrate & Stop Solution H->I J 10. Read Absorbance at 450 nm I->J K 11. Data Analysis (IC50 determination) J->K

References

Application Notes and Protocols for GSK180736A in Cardiac Myocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK180736A, a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor, in cardiac myocyte culture systems. This document outlines the mechanism of action, protocols for inducing and evaluating cardiac hypertrophy, and methods for quantifying cellular responses.

Introduction

Cardiac hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. G protein-coupled receptor kinase 2 (GRK2) is a key regulator of G protein-coupled receptor (GPCR) signaling and has been implicated in the development of cardiac hypertrophy and heart failure.[1][2][3] this compound is a selective inhibitor of GRK2, making it a valuable tool for studying the role of GRK2 in cardiac myocyte biology and for evaluating the therapeutic potential of GRK2 inhibition.

Mechanism of Action

This compound is an ATP-competitive inhibitor of GRK2. In the context of cardiac hypertrophy, agonists such as phenylephrine (PE) and angiotensin II (Ang II) activate Gq-coupled receptors, leading to the activation of downstream signaling pathways that promote myocyte growth. GRK2 plays a crucial role in this process by interacting with phosphoinositide 3-kinase γ (PI3Kγ), which in turn activates the Akt/glycogen synthase kinase 3β (GSK3β) pathway.[1][2][3] This signaling cascade ultimately leads to the activation and nuclear translocation of the transcription factor nuclear factor of activated T-cells (NFAT), a key driver of hypertrophic gene expression.[1][2][3] By inhibiting GRK2, this compound is expected to attenuate this signaling cascade and prevent or reverse cardiac myocyte hypertrophy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

ParameterValueNotes
GRK2 IC50 0.77 µMPotent inhibitor of GRK2.
ROCK1 IC50 100 nMAlso a potent inhibitor of ROCK1, which should be considered in experimental design.
PKA IC50 30 µMWeak inhibitor of PKA.
Working Concentration in Cardiomyocytes 0.5 - 1 µMEffective concentrations for inhibiting GRK2 in isolated cardiac myocyte cultures.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the isolation of primary cardiomyocytes from neonatal rats, a widely used in vitro model for studying cardiac hypertrophy.

Materials:

  • 1-2 day old Sprague-Dawley rat pups

  • 70% Ethanol

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.25% Trypsin-EDTA

  • Collagenase Type II

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll gradient (optional, for purification)

  • Fibronectin-coated culture dishes

Procedure:

  • Euthanize neonatal rat pups according to approved animal protocols.

  • Sterilize the chest area with 70% ethanol.

  • Excise the hearts and place them in ice-cold HBSS.

  • Trim away atria and connective tissue, leaving the ventricles.

  • Mince the ventricular tissue into small pieces.

  • Digest the tissue with a solution of trypsin and collagenase at 37°C with gentle agitation.

  • Collect the dissociated cells after each digestion step and neutralize the enzyme with DMEM/F12 containing 10% FBS.

  • (Optional) Purify cardiomyocytes from fibroblasts using a Percoll density gradient.

  • Plate the isolated cardiomyocytes on fibronectin-coated culture dishes.

  • Allow the cells to attach and recover for 24-48 hours before initiating experiments.

Protocol 2: Induction of Cardiomyocyte Hypertrophy and Treatment with this compound

This protocol details the induction of hypertrophy in cultured NRVMs and the application of this compound.

Materials:

  • Cultured NRVMs (from Protocol 1)

  • Serum-free DMEM/F12 medium

  • Phenylephrine (PE) or Angiotensin II (Ang II) stock solution

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • After the recovery period, replace the culture medium with serum-free DMEM/F12 for 24 hours to induce quiescence.

  • Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 0.5 µM, 1 µM).

  • Pre-incubate the cells with this compound or vehicle control for 1-2 hours.

  • Add the hypertrophic agonist (e.g., 50 µM PE or 1 µM Ang II) to the culture medium.

  • Incubate the cells for 48-72 hours to allow for the development of a hypertrophic phenotype.

Protocol 3: Immunofluorescence Staining for Hypertrophy Assessment

This protocol describes the staining of cardiomyocytes to visualize and quantify changes in cell size.

Materials:

  • Treated NRVMs on coverslips (from Protocol 2)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against α-actinin (a cardiomyocyte marker)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary anti-α-actinin antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

Protocol 4: Quantification of Cardiomyocyte Surface Area

This protocol outlines the use of ImageJ/Fiji software to measure the surface area of stained cardiomyocytes.

Materials:

  • Fluorescence microscope

  • ImageJ/Fiji software

Procedure:

  • Acquire images of the stained cardiomyocytes using a fluorescence microscope. Capture multiple random fields for each experimental condition.

  • Open the images in ImageJ/Fiji.

  • If necessary, convert the images to 8-bit grayscale.

  • Use the "Freehand" or "Polygon" selection tool to manually trace the outline of individual cardiomyocytes, using the α-actinin staining as a guide.

  • Use the "Measure" command (Ctrl+M) to calculate the surface area of the selected cell.

  • Repeat this for a sufficient number of cells per condition (e.g., at least 50-100 cells) to ensure statistical power.

  • Compile the data and perform statistical analysis to compare the surface area between different treatment groups.

Visualizations

GRK2_Signaling_Pathway_in_Cardiac_Hypertrophy Agonist Agonist (e.g., Phenylephrine, Angiotensin II) GPCR Gq-coupled Receptor Agonist->GPCR activates GRK2 GRK2 GPCR->GRK2 recruits PI3K PI3Kγ GRK2->PI3K activates This compound This compound This compound->GRK2 inhibits Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits NFAT_c NFAT (cytoplasm) GSK3b->NFAT_c phosphorylates (retains in cytoplasm) NFAT_n NFAT (nucleus) NFAT_c->NFAT_n dephosphorylation & translocation Gene Hypertrophic Gene Expression NFAT_n->Gene activates Hypertrophy Cardiac Myocyte Hypertrophy Gene->Hypertrophy

Caption: GRK2 signaling pathway in cardiac hypertrophy.

Experimental_Workflow Start Start: Isolate & Culture NRVMs Serum_Starve Serum Starve (24h) Start->Serum_Starve Pre_incubation Pre-incubate with This compound or Vehicle (1-2h) Serum_Starve->Pre_incubation Agonist_Stimulation Stimulate with Hypertrophic Agonist (48-72h) Pre_incubation->Agonist_Stimulation Fix_Stain Fix and Stain for α-actinin and DAPI Agonist_Stimulation->Fix_Stain Imaging Image Acquisition (Fluorescence Microscopy) Fix_Stain->Imaging Quantification Quantify Myocyte Surface Area (ImageJ) Imaging->Quantification Analysis Data Analysis Quantification->Analysis

References

Application Notes and Protocols for GSK180736A In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK180736A is a potent small molecule inhibitor targeting G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1).[1][2][3][4][5] It exhibits high selectivity for GRK2 over other GRK subfamilies.[6][7] Due to its role in modulating GPCR signaling and cellular contractility, this compound is a valuable tool for investigating various physiological and pathological processes, particularly in cardiovascular research.[3] These application notes provide a summary of its mechanism of action, key quantitative data, and a suggested protocol for its in vivo administration in mice, based on available data for the compound and structurally related molecules.

Mechanism of Action

This compound was initially developed as a ROCK1 inhibitor and was later identified as a potent inhibitor of GRK2.[3]

  • GRK2 Inhibition: GRK2 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G protein coupling and initiates receptor internalization, thereby dampening the signaling cascade.[3][6] By inhibiting GRK2, this compound prevents this phosphorylation event, leading to sustained GPCR signaling. This mechanism is of particular interest in conditions like heart failure, where GRK2 levels are often upregulated, leading to diminished β-adrenergic receptor responsiveness.[3][8]

  • ROCK1 Inhibition: ROCK1 is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton, influencing processes such as cell adhesion, motility, and smooth muscle contraction.[2] Inhibition of ROCK1 by this compound can lead to vasodilation and other effects related to cytoskeletal dynamics.

The dual inhibitory activity of this compound should be considered when designing and interpreting experimental outcomes.

Signaling Pathway

The diagram below illustrates the canonical GPCR signaling pathway and the point of intervention for this compound.

GRK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR (e.g., β-Adrenergic Receptor) Agonist->GPCR 1. Activation G_protein G Protein GPCR->G_protein 2. G Protein Coupling GRK2 GRK2 GPCR->GRK2 4. GRK2 Recruitment & Phosphorylation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector 3. Signaling Cascade Arrestin β-Arrestin GRK2->Arrestin 5. β-Arrestin Binding This compound This compound This compound->GRK2 Inhibition Internalization Receptor Internalization & Desensitization Arrestin->Internalization 6. Endocytosis Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Experimental_Workflow cluster_setup Phase 1: Preparation cluster_intervention Phase 2: Intervention & Treatment cluster_analysis Phase 3: Endpoint Analysis A1 Animal Acclimatization (e.g., C57BL/6 mice) A2 Baseline Measurements (e.g., Echocardiography) A1->A2 A3 Randomization into Groups (Vehicle vs. This compound) A2->A3 B1 Induce Cardiac Injury (e.g., Myocardial Infarction) A3->B1 B2 Initiate Treatment (IP injection of Vehicle or this compound) B1->B2 B3 Continue Daily Dosing (Duration determined by study design) B2->B3 C1 In-life Monitoring (e.g., Follow-up Echocardiography) B3->C1 C2 Terminal Procedure (Tissue & Blood Collection) C1->C2 C3 Ex Vivo Analysis (Histology, Western Blot, qPCR) C2->C3

References

Application Notes and Protocols: GSK180736A Western Blot for p-MYPT1 Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with an IC50 of 100 nM.[1] It also exhibits inhibitory activity against G protein-coupled receptor kinase 2 (GRK2). The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell shape, motility, and smooth muscle contraction. A key downstream effector of ROCK is the Myosin Phosphatase Targeting Subunit 1 (MYPT1), a regulatory subunit of Myosin Light Chain Phosphatase (MLCP). ROCK1-mediated phosphorylation of MYPT1 at specific threonine residues, primarily Thr696 and Thr853, inhibits MLCP activity. This inhibition leads to an increase in the phosphorylation of the myosin light chain, promoting actin-myosin contractility.

These application notes provide a detailed protocol for utilizing this compound to investigate the ROCK signaling pathway by assessing the phosphorylation status of MYPT1 (p-MYPT1) via Western blot.

Signaling Pathway

The RhoA/ROCK/MYPT1 signaling cascade is a central regulatory mechanism for actomyosin contractility. Upon activation by upstream signals, the small GTPase RhoA activates ROCK1. Activated ROCK1 then phosphorylates MYPT1 at inhibitory sites, leading to the functional inactivation of MLCP. This results in a net increase in myosin light chain phosphorylation and subsequent cellular contraction. This compound, as a ROCK1 inhibitor, is expected to decrease the phosphorylation of MYPT1.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Upstream Signals Upstream Signals RhoA_GDP RhoA-GDP (Inactive) Upstream Signals->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GAPs ROCK1 ROCK1 RhoA_GTP->ROCK1 Activation MYPT1 MYPT1 ROCK1->MYPT1 Phosphorylation This compound This compound This compound->ROCK1 Inhibition p_MYPT1 p-MYPT1 (Thr696/Thr853) MLCP MLCP (Active) MYPT1->MLCP Forms active complex MLCP_inactive MLCP (Inactive) p_MYPT1->MLCP_inactive Inhibition p_MLC p-MLC MLCP->p_MLC Dephosphorylation MLC MLC Contraction Contraction p_MLC->Contraction Western_Blot_Workflow Cell_Culture 1. Cell Culture (Plate cells and allow to adhere) Treatment 2. This compound Treatment (Incubate with desired concentrations) Cell_Culture->Treatment Lysis 3. Cell Lysis (Harvest cells in lysis buffer) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Separate proteins by size) Quantification->SDS_PAGE Transfer 6. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (Incubate with blocking buffer) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-MYPT1 or Total MYPT1) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate and imaging) Secondary_Ab->Detection Analysis 11. Data Analysis (Normalize p-MYPT1 to Total MYPT1) Detection->Analysis

References

Application Notes and Protocols for GSK180736A in Cytoskeleton Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] With IC50 values of 100 nM for ROCK1 and 0.77 µM for GRK2, it serves as a valuable tool for investigating signaling pathways that regulate the cytoskeleton.[1][2][3] The ROCK signaling pathway plays a crucial role in regulating the organization of the actin cytoskeleton, including the formation of stress fibers and focal adhesions.[4][5] GRK2 has been identified as a microtubule-associated protein that can directly phosphorylate tubulin, suggesting its involvement in modulating microtubule dynamics.[6]

These application notes provide a detailed protocol for utilizing this compound to study its effects on the actin and microtubule cytoskeleton via immunofluorescence microscopy. The provided methodologies are based on established protocols for cytoskeletal staining and the known mechanisms of ROCK and GRK2 inhibitors.

Product Information

Product Name This compound
Synonyms GSK180736
Target(s) ROCK1, GRK2[1][2][3]
IC50 ROCK1: 100 nM, GRK2: 0.77 µM[1][2][3]
Molecular Weight 365.4 g/mol
Solubility Soluble in DMSO (e.g., 73 mg/mL or 199.8 mM)[2]
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.[3]

Signaling Pathways and Rationale for Use

This compound's dual inhibitory action on ROCK1 and GRK2 allows for the investigation of their roles in cytoskeletal organization.

  • ROCK1 and the Actin Cytoskeleton: The RhoA/ROCK pathway is a central regulator of actin-myosin contractility.[5] Activated RhoA stimulates ROCK, which in turn phosphorylates multiple substrates to promote the assembly of actin stress fibers and the formation of focal adhesions.[5] Inhibition of ROCK with compounds like this compound is expected to lead to the disassembly of stress fibers, a reduction in focal adhesions, and subsequent changes in cell morphology, such as a more stellate or rounded appearance.[7]

  • GRK2 and the Microtubule Network: GRK2 has been shown to associate with and phosphorylate tubulin, the building block of microtubules.[6] This suggests a role for GRK2 in regulating microtubule dynamics, such as polymerization, depolymerization, and stability. By inhibiting GRK2, this compound may alter the organization and density of the microtubule network.

Below is a diagram illustrating the key signaling pathways affected by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR RhoA RhoA-GTP GPCR->RhoA GRK2 GRK2 GPCR->GRK2 ROCK1 ROCK1 RhoA->ROCK1 Agonist Agonist Agonist->GPCR This compound This compound This compound->ROCK1 This compound->GRK2 Actin_Stress_Fibers Actin Stress Fiber Formation ROCK1->Actin_Stress_Fibers Microtubule_Dynamics Microtubule Dynamics GRK2->Microtubule_Dynamics

This compound Signaling Pathway

Expected Effects on the Cytoskeleton

Based on studies with other ROCK inhibitors, treatment of cells with this compound is anticipated to produce the following effects, which can be quantified through immunofluorescence analysis:

Parameter Expected Effect of this compound Rationale
Actin Stress Fibers Decrease in number and intensityInhibition of ROCK1 disrupts the signaling cascade required for stress fiber assembly.[7][8]
Cell Area May increase or decrease depending on cell type and substrate adhesionChanges in cytoskeletal tension and adhesion can lead to cell spreading or rounding.[4]
Cell Morphology Cells may adopt a more stellate or rounded phenotype with cellular protrusionsLoss of stress fibers and altered contractility leads to changes in cell shape.[7]
Microtubule Network Potential alterations in density and organizationInhibition of GRK2 may affect tubulin phosphorylation and microtubule dynamics.[6]

Experimental Protocols

Materials and Reagents
  • This compound (dissolved in DMSO to a stock concentration of 10-20 mM)

  • Cell culture medium (appropriate for the cell line)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (e.g., 4% in PBS) or Methanol (-20°C)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-β-actin)

  • Fluorescently-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)

  • Phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin for F-actin staining)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

Experimental Workflow

The following diagram outlines the general workflow for immunofluorescence staining after treatment with this compound.

G A 1. Cell Seeding Seed cells on glass coverslips and allow to adhere. B 2. This compound Treatment Treat cells with desired concentrations of this compound (e.g., 0.1 - 10 µM) for a specified duration (e.g., 1-24 hours). Include a DMSO vehicle control. A->B C 3. Fixation Fix cells with 4% formaldehyde for 10-15 minutes at room temperature. B->C D 4. Permeabilization Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. C->D E 5. Blocking Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding. D->E F 6. Primary Antibody Incubation Incubate with primary antibodies against cytoskeletal proteins (e.g., anti-α-tubulin) overnight at 4°C. E->F G 7. Secondary Antibody & Phalloidin Incubation Incubate with fluorescently-labeled secondary antibodies and fluorescent phalloidin for 1 hour at room temperature. F->G H 8. Counterstaining & Mounting Stain nuclei with DAPI and mount coverslips on microscope slides. G->H I 9. Imaging & Analysis Acquire images using a fluorescence microscope and quantify cytoskeletal parameters. H->I

Immunofluorescence Staining Workflow
Detailed Staining Protocol

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

    • Prepare working solutions of this compound in cell culture medium. A concentration range of 0.1 µM to 10 µM is recommended as a starting point. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.

    • Treat the cells with this compound or vehicle for the desired time period (e.g., 1, 6, 12, or 24 hours).

  • Fixation:

    • Aspirate the culture medium and wash the cells gently with pre-warmed PBS.

    • Fix the cells by adding 4% formaldehyde in PBS and incubating for 10-15 minutes at room temperature.[9]

    • Alternatively, for some microtubule studies, fixation with ice-cold methanol for 5-10 minutes at -20°C can be used.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature to permeabilize the cell membranes.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-α-tubulin) to the recommended concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Phalloidin Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody and fluorescent phalloidin in blocking buffer.

    • Incubate the cells with the secondary antibody and phalloidin solution for 1 hour at room temperature, protected from light.[9]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to stain the nuclei.[9]

    • Wash the cells two more times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power).

    • Analyze images using software such as ImageJ/Fiji to quantify parameters like fluorescence intensity, cell area, and fiber characteristics.

Data Analysis and Interpretation

Quantitative analysis of immunofluorescence images can provide objective data on the effects of this compound.

  • Fluorescence Intensity: Measure the mean fluorescence intensity of actin and tubulin staining per cell to assess changes in the overall amount of these cytoskeletal components.

  • Cell Spreading Area: Outline the cell boundaries to measure the total cell area.

  • Fiber Analysis: Utilize plugins in image analysis software to quantify the number, length, and orientation of actin stress fibers.

By comparing these quantitative metrics between control and this compound-treated cells, researchers can elucidate the specific roles of ROCK1 and GRK2 in maintaining cytoskeletal architecture in their cell type of interest.

Troubleshooting

Problem Possible Cause Solution
High Background Staining Incomplete blocking or insufficient washingIncrease blocking time or use a different blocking agent. Increase the number and duration of wash steps.
Weak or No Signal Primary antibody concentration too low, or inactive secondary antibodyOptimize primary antibody concentration. Use a fresh or different secondary antibody.
Photobleaching Excessive exposure to excitation lightReduce exposure time or laser power. Use an anti-fade mounting medium.
Cells Detaching Harsh washing or fixationBe gentle during wash steps. Try a different fixation method (e.g., methanol vs. formaldehyde).

Conclusion

This compound is a powerful pharmacological tool for dissecting the roles of ROCK1 and GRK2 in cytoskeletal regulation. The protocols and guidelines presented here provide a comprehensive framework for designing and executing immunofluorescence experiments to visualize and quantify the effects of this inhibitor on the actin and microtubule networks. Careful optimization of experimental conditions for the specific cell line and antibodies used will ensure high-quality, reproducible results.

References

Application Notes and Protocols for Studying Endothelial Dysfunction with GSK180736A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammation, and anti-thrombosis. GSK180736A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). Both ROCK and GRK2 are implicated in the pathways that lead to endothelial dysfunction, making this compound a valuable tool for investigating the molecular mechanisms underlying this condition and for exploring potential therapeutic strategies.

This compound's dual inhibitory activity allows for the simultaneous interrogation of two key signaling nodes involved in endothelial homeostasis. Elevated ROCK activity in endothelial cells is known to decrease endothelial nitric oxide synthase (eNOS) expression and activity, promote inflammation, and increase endothelial permeability. Similarly, GRK2 has been shown to negatively regulate eNOS function and contribute to impaired endothelial-dependent vasodilation. By inhibiting both kinases, this compound provides a powerful approach to restore endothelial function in experimental models.

These application notes provide detailed protocols for utilizing this compound in in vitro studies of endothelial dysfunction, focusing on key assays to assess endothelial cell function.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound against its primary targets. This information is crucial for designing experiments and interpreting results.

TargetIC50 ValueSelectivityReference(s)
ROCK1 14 nM - 100 nMHighly potent[1][2]
GRK2 0.77 µMSelective over other GRKs[1][2]
PKA 30 µMWeak inhibitor[3]

Note: IC50 values can vary depending on the assay conditions. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.

Key Experimental Protocols

Endothelial Cell Culture

Objective: To maintain and propagate primary endothelial cells or endothelial cell lines for subsequent experiments.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells (e.g., bEnd.3, EA.hy926)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks/plates coated with an appropriate extracellular matrix (e.g., gelatin, fibronectin)

Protocol:

  • Pre-coat culture vessels with 0.1% gelatin or other appropriate coating solution for at least 30 minutes at 37°C.

  • Thaw cryopreserved endothelial cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing pre-warmed complete endothelial cell growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Plate the cells onto the pre-coated culture vessels at a recommended seeding density.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

Assessment of Nitric Oxide (NO) Production

Objective: To measure the effect of this compound on NO production in endothelial cells, a key indicator of endothelial function. The Griess assay is a common and straightforward method for this purpose.

Materials:

  • Endothelial cells cultured in 24-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium (phenol red-free)

  • Griess Reagent System (e.g., from Promega)

  • Sodium nitrite (NaNO2) standard solution

  • Microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Seed endothelial cells in a 24-well plate and grow to 80-90% confluency.

  • Starve the cells in serum-free, phenol red-free medium for 2-4 hours prior to the experiment.

  • Prepare working solutions of this compound in phenol red-free medium. A suggested starting concentration range is 0.1 µM to 10 µM, based on its IC50 values for ROCK1 and GRK2. Include a vehicle control (DMSO).

  • (Optional) To stimulate NO production, treat cells with an agonist such as bradykinin (1 µM) or VEGF (50 ng/mL) for 30 minutes.

  • Add the this compound working solutions or vehicle control to the cells and incubate for the desired time (e.g., 1-24 hours).

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay according to the manufacturer's instructions. Briefly: a. Add 50 µL of supernatant to a 96-well plate in duplicate. b. Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of the NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis of eNOS Phosphorylation and Adhesion Molecule Expression

Objective: To investigate the effect of this compound on the signaling pathways regulating endothelial function by assessing the phosphorylation status of eNOS (a marker of its activity) and the expression of key adhesion molecules (markers of endothelial inflammation).

Materials:

  • Endothelial cells cultured in 6-well plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-VCAM-1, anti-ICAM-1, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed endothelial cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle for the desired duration. For studying inflammation, pre-treat with this compound before stimulating with an inflammatory agent like TNF-α (10 ng/mL) for 4-6 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

GRK2_ROCK_Endothelial_Dysfunction cluster_stimuli Pro-dysfunctional Stimuli cluster_receptors Receptors cluster_kinases Kinase Signaling cluster_downstream Downstream Effects Agonists Agonists GPCRs GPCRs Agonists->GPCRs Shear Stress Shear Stress Mechanosensors Mechanosensors Shear Stress->Mechanosensors Inflammatory Cytokines Inflammatory Cytokines Cytokine Receptors Cytokine Receptors Inflammatory Cytokines->Cytokine Receptors GRK2 GRK2 GPCRs->GRK2 Activation RhoA RhoA Mechanosensors->RhoA Cytokine Receptors->RhoA eNOS uncoupling eNOS uncoupling GRK2->eNOS uncoupling ROCK1 ROCK1 RhoA->ROCK1 Activation ROCK1->eNOS uncoupling Increased Adhesion Molecules Increased Adhesion Molecules ROCK1->Increased Adhesion Molecules Cytoskeletal Reorganization Cytoskeletal Reorganization ROCK1->Cytoskeletal Reorganization Decreased NO Decreased NO eNOS uncoupling->Decreased NO Endothelial Dysfunction Endothelial Dysfunction Decreased NO->Endothelial Dysfunction Increased Adhesion Molecules->Endothelial Dysfunction Cytoskeletal Reorganization->Endothelial Dysfunction This compound This compound This compound->GRK2 This compound->ROCK1

Caption: Signaling pathways in endothelial dysfunction targeted by this compound.

Experimental_Workflow Start Start Endothelial Cell Culture Endothelial Cell Culture Start->Endothelial Cell Culture Treatment Treatment Endothelial Cell Culture->Treatment This compound (Dose-response) NO Production Assay NO Production Assay Treatment->NO Production Assay Griess Assay Western Blot Western Blot Treatment->Western Blot p-eNOS, VCAM-1 Functional Assays Functional Assays Treatment->Functional Assays Vasodilation, etc. Data Analysis Data Analysis NO Production Assay->Data Analysis Western Blot->Data Analysis Functional Assays->Data Analysis

Caption: General experimental workflow for studying this compound in endothelial cells.

References

Application Notes and Protocols: GSK180736A for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a potent and selective small molecule inhibitor with primary activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Originally developed as a ROCK inhibitor, it has also been identified as a valuable tool for studying GRK2 function.[2][4][5] Its dual activity and well-characterized inhibitory profile make it a suitable reference compound or positive control in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of either kinase. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the active site of ROCK1 and GRK2 to prevent the phosphorylation of their respective substrates.[1] It exhibits significant selectivity for GRK2 over other GRK subfamilies.[6] While highly potent against ROCK1, it shows weaker inhibition of Protein Kinase A (PKA).[2][3]

Data Presentation

Inhibitory Activity of this compound
TargetIC50 ValueAssay Conditions
ROCK1 100 nMCell-free assay[1][7]
GRK2 770 nMCell-free assay[1][3][7]
GRK5 >300-fold less potent than GRK2Cell-free assay[6][7]
GRK1 >400-fold less potent than GRK2Cell-free assay[7]
PKA 30 µMCell-free assay[1][2]
Physicochemical Properties
PropertyValue
Molecular Formula C19H16FN5O2
Molecular Weight 365.37 g/mol
CAS Number 817194-38-0
Solubility 73 mg/mL in DMSO[6][7]

Signaling Pathways

The signaling pathways of ROCK1 and GRK2 are critical in various cellular processes. Understanding these pathways is essential for designing relevant screening assays.

cluster_0 ROCK Signaling RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) MLCP MLC Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) Actin Cytoskeleton Actin Cytoskeleton MLC->Actin Cytoskeleton Stress Fiber Formation Cell Contraction

Caption: Simplified ROCK1 signaling pathway.

cluster_1 GRK2 Signaling Agonist Agonist GPCR G Protein-Coupled Receptor (GPCR) Agonist->GPCR Binds GRK2 GRK2 GPCR->GRK2 Recruits & Activates Arrestin Arrestin GPCR->Arrestin Binds Phosphorylated Receptor GRK2->GPCR Phosphorylates Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization

Caption: Canonical GPCR desensitization by GRK2.

Application in High-Throughput Screening

This compound is an ideal control compound for HTS campaigns targeting ROCK or GRK2 inhibitors due to its:

  • Potency: It exhibits nanomolar to low micromolar inhibition, providing a robust signal window in various assay formats.

  • Selectivity Profile: Its known selectivity against a panel of kinases allows for the characterization of hit compounds.

  • Commercial Availability: It is readily available from multiple chemical suppliers.

Experimental Protocols

The following are example protocols for HTS assays where this compound can be used as a positive control. These protocols are adaptable to 384-well or 1536-well formats with appropriate volume adjustments.

Protocol 1: Biochemical HTS for ROCK1 Inhibitors (Fluorescence Polarization)

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by ROCK1. Inhibition of ROCK1 results in a lower amount of phosphorylated peptide and thus a lower fluorescence polarization signal.

Start Start Dispense_Cmpd Dispense Compounds (incl. This compound) Start->Dispense_Cmpd Add_Enzyme Add ROCK1 Enzyme Solution Dispense_Cmpd->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Add_Substrate Add Fluorescent Peptide & ATP Solution Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Stop Add Binding Reagent (Stop Solution) Incubate_2->Add_Stop Incubate_3 Incubate at RT Add_Stop->Incubate_3 Read_FP Read Fluorescence Polarization Incubate_3->Read_FP End End Read_FP->End

Caption: Workflow for a ROCK1 FP-based HTS assay.

Materials:

  • Recombinant human ROCK1 catalytic domain

  • Fluorescently labeled S6-peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Binding Reagent (specific to the fluorescence polarization kit)

  • This compound (10 mM stock in DMSO)

  • 384-well, low-volume, black plates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound (e.g., 10-point, 1:3 dilution starting from 100 µM) and test compounds in DMSO. Dispense 50 nL of compound solutions into the assay plate. For controls, dispense DMSO (negative control) and a high concentration of this compound (positive control, e.g., 10 µM final concentration).

  • Enzyme Addition: Add 5 µL of ROCK1 solution (e.g., 2 µg/mL in assay buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the fluorescent peptide substrate (e.g., 200 nM) and ATP (e.g., 10 µM) in assay buffer.

  • Kinase Reaction: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Add 10 µL of binding reagent to stop the reaction.

  • Signal Stabilization: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Protocol 2: Cell-Based HTS for GRK2 Inhibitors (Phospho-Substrate ELISA)

This assay quantifies the phosphorylation of a GRK2 substrate in cells, providing a physiologically relevant context for inhibitor screening. A cell-based ELISA is used to detect the phosphorylated substrate.

Start Start Seed_Cells Seed HEK293 cells (overexpressing GRK2 & GPCR) Start->Seed_Cells Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Treat_Cmpd Treat with Compounds (incl. This compound) Incubate_1->Treat_Cmpd Incubate_2 Incubate 30 min Treat_Cmpd->Incubate_2 Stimulate Stimulate with GPCR Agonist Incubate_2->Stimulate Incubate_3 Incubate 15 min Stimulate->Incubate_3 Fix_Perm Fix and Permeabilize Cells Incubate_3->Fix_Perm Block Block Wells Fix_Perm->Block Add_Pri_Ab Add Primary Antibody (anti-phospho-substrate) Block->Add_Pri_Ab Add_Sec_Ab Add HRP-conjugated Secondary Antibody Add_Pri_Ab->Add_Sec_Ab Add_Substrate Add TMB Substrate Add_Sec_Ab->Add_Substrate Read_Abs Read Absorbance Add_Substrate->Read_Abs End End Read_Abs->End

References

Troubleshooting & Optimization

optimal working concentration of GSK180736A in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GSK180736A in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] It functions as an ATP-competitive inhibitor.[1] Its inhibitory activity is significantly higher for ROCK1 compared to GRK2.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[4] For a 10 mM stock solution, dissolve 3.65 mg of this compound (Molecular Weight: 365.36 g/mol ) in 1 mL of DMSO. Sonication may be required to aid dissolution.[5] Use fresh, high-quality DMSO to avoid solubility issues.[4]

Q4: Can this compound be used in animal studies?

A4: Yes, protocols for in vivo formulations are available. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to ensure the solution is clear before administration.

Optimal Working Concentration in Cells

The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

The table below summarizes the known IC₅₀ values and effective concentrations of this compound in various contexts.

Target/Cell LineAssay TypeIC₅₀ / Effective ConcentrationReference
ROCK1Cell-free kinase assay100 nM[1][2]
GRK2Cell-free kinase assay770 nM (0.77 µM)[1][2]
PKACell-free kinase assay30 µM[1]
Sf9 cells (expressing human ROCK1)Scintillation Proximity Assay (SPA)14 nM[1][4]
Primary Cardiac Myocytes (mouse)Contraction assay0.5 µM - 1 µM[1]

Note: The IC₅₀ values from cell-free assays indicate the concentration required to inhibit the purified enzyme by 50%. In cell-based assays, higher concentrations may be necessary due to factors like cell permeability and off-target effects.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or no inhibitory effect observed in cells. Suboptimal concentration: The concentration used may be too low for your specific cell type.Perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal working concentration.
Poor cell permeability: The compound may not be efficiently entering the cells.Increase the incubation time. Ensure the final DMSO concentration is consistent across all conditions and typically below 0.5%.
Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
High serum concentration in media: Proteins in serum can bind to the inhibitor, reducing its effective concentration.Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. Perform a dose-response curve in media with varying serum concentrations.
Observed cell toxicity or off-target effects. Concentration is too high: High concentrations can lead to inhibition of other kinases or cellular processes.Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve.
Solvent toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in your culture medium is low and consistent across all wells, including vehicle controls (typically ≤ 0.1%).
Precipitation of the compound in culture medium. Low solubility: The compound may precipitate when diluted from a high-concentration stock into aqueous culture medium.Ensure the final concentration of the inhibitor does not exceed its solubility in the culture medium. Prepare intermediate dilutions in a suitable solvent before adding to the medium. Visually inspect the medium for any precipitation after adding the compound.

Experimental Protocols

General Protocol for Cell Viability/Proliferation Assay (e.g., MTT/MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the viability reagent (e.g., MTT, MTS) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value for cell viability.

General Protocol for Western Blotting to Assess Target Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of a downstream target of ROCK1 (e.g., Phospho-MYPT1) or GRK2 overnight at 4°C. Also, probe for the total protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

GRK2 Signaling Pathway Inhibition

GRK2 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding, GRK2 phosphorylates the activated GPCR, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization. By inhibiting GRK2, this compound can prevent this desensitization, leading to prolonged GPCR signaling.

GRK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR_inactive GPCR (inactive) Agonist->GPCR_inactive binds GPCR_active GPCR (active) GPCR_inactive->GPCR_active activates G_Protein G Protein GPCR_active->G_Protein activates GRK2 GRK2 GPCR_active->GRK2 recruits P P GRK2->GPCR_active phosphorylates This compound This compound This compound->GRK2 inhibits Beta_Arrestin β-Arrestin P->Beta_Arrestin recruits Internalization Receptor Internalization Beta_Arrestin->Internalization promotes

Caption: Inhibition of GRK2-mediated GPCR desensitization by this compound.

ROCK1 Signaling Pathway Inhibition

ROCK1 is a key downstream effector of the small GTPase RhoA. The RhoA-ROCK1 pathway is involved in regulating cell shape, motility, and contraction by phosphorylating various substrates that control actin cytoskeleton dynamics. This compound's inhibition of ROCK1 can lead to changes in cell morphology and migration.

ROCK1_Pathway RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK1 ROCK1 RhoA_GTP->ROCK1 activates Downstream Downstream Effectors (e.g., MYPT1, LIMK) ROCK1->Downstream phosphorylates This compound This compound This compound->ROCK1 inhibits Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) Downstream->Actin regulates

Caption: Inhibition of the RhoA-ROCK1 signaling pathway by this compound.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow Start Start: Choose Cell Line & Assay Prep Prepare Serial Dilutions of this compound (e.g., 10 nM to 10 µM) Start->Prep Treat Treat Cells with Dilutions & Vehicle Control Prep->Treat Incubate Incubate for Pre-determined Time Treat->Incubate Measure Measure Assay Endpoint (e.g., Viability, Phosphorylation) Incubate->Measure Analyze Analyze Data: Plot Dose-Response Curve Measure->Analyze Determine Determine Optimal Working Concentration Analyze->Determine

Caption: Workflow for determining the optimal working concentration of this compound.

References

Technical Support Center: GSK180736A and PKA Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK180736A on Protein Kinase A (PKA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor primarily targeting G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1).[1][2][3] It is often used in research to study the roles of these kinases in various cellular processes.

Q2: Does this compound have off-target effects on Protein Kinase A (PKA)?

A2: Yes, this compound has been shown to have off-target effects on PKA, acting as a weak inhibitor.[1][2]

Q3: What is the reported IC50 value for this compound against PKA?

A3: The reported half-maximal inhibitory concentration (IC50) of this compound for PKA is approximately 30 μM.[1][2] This indicates that a relatively high concentration of this compound is required to inhibit PKA activity by 50% in vitro.

Q4: How does the potency of this compound against PKA compare to its primary targets?

A4: this compound is significantly less potent against PKA compared to its primary targets, GRK2 (IC50 ≈ 0.77 μM) and ROCK1 (IC50 ≈ 100 nM).[1][2][3]

Q5: At what concentrations of this compound should I be concerned about PKA off-target effects in my experiments?

A5: Researchers should be cautious of potential PKA off-target effects when using this compound at concentrations approaching or exceeding its IC50 for PKA (30 μM). However, it is always advisable to perform control experiments to rule out off-target effects, even at lower concentrations.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary targets and its off-target activity on PKA.

Target KinaseIC50 ValueReference
ROCK1100 nM[1][2]
GRK20.77 μM[1][2][3]
PKA 30 μM [1][2]

PKA Signaling Pathway

The diagram below illustrates a simplified canonical PKA signaling pathway. Activation of G protein-coupled receptors (GPCRs) by extracellular signals leads to the activation of adenylyl cyclase, which in turn produces cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits can then phosphorylate various downstream substrates, leading to diverse cellular responses.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR G_Protein G Protein GPCR->G_Protein activates AC Adenylyl Cyclase ATP ATP G_Protein->AC activates cAMP cAMP ATP->cAMP converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds & activates PKA_C Active PKA (Catalytic Subunit) PKA_inactive->PKA_C releases Substrates Substrates PKA_C->Substrates phosphorylates CREB CREB PKA_C->CREB phosphorylates Phospho_Substrates Phosphorylated Substrates Cellular Response Cellular Response Phospho_Substrates->Cellular Response Phospho_CREB Phosphorylated CREB Gene_Expression Gene Expression Phospho_CREB->Gene_Expression

Caption: Canonical PKA Signaling Pathway.

Troubleshooting Guide

This guide addresses common issues encountered when investigating the off-target effects of this compound on PKA.

Issue Possible Cause Recommended Solution
No inhibition of PKA activity observed even at high concentrations of this compound. This compound precipitation: The compound may not be fully soluble at the tested concentrations in your assay buffer.- Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting into the assay buffer.[1][3] - Check the final solvent concentration in your assay and include a vehicle control. - Consider using a different assay buffer or adding a small amount of a non-ionic detergent.
Inactive PKA enzyme: The recombinant PKA used in the in vitro assay may have lost activity.- Use a fresh batch of PKA or test its activity with a known activator (e.g., cAMP) or a positive control inhibitor.
Assay conditions not optimal: ATP concentration, substrate concentration, or incubation time may not be suitable for detecting weak inhibition.- Determine the Km of ATP for your PKA enzyme and use an ATP concentration at or below the Km to increase the sensitivity to competitive inhibitors. - Optimize substrate concentration and incubation time to ensure the reaction is in the linear range.
High background signal in the PKA activity assay. Contaminating kinase activity: Cell lysates or partially purified samples may contain other kinases that can phosphorylate the PKA substrate.- Use a more specific PKA substrate. - Include a PKA-specific inhibitor (e.g., H-89 or PKI peptide) as a negative control to confirm that the measured activity is PKA-dependent.
Non-specific antibody binding (ELISA-based assays): The detection antibody may be cross-reacting with other components in the assay.- Optimize antibody concentrations and blocking conditions. - Include a control with no primary antibody to assess non-specific secondary antibody binding.
Inconsistent or variable IC50 values for this compound. Experimental variability: Inconsistent pipetting, temperature fluctuations, or variations in incubation times can lead to variable results.- Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. - Maintain a constant temperature throughout the assay. - Use a multichannel pipette for simultaneous addition of reagents.
Assay format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values.- Be consistent with the assay format used for comparison. When reporting IC50 values, always specify the assay conditions.
Observed cellular phenotype does not correlate with the weak in vitro PKA inhibition. Off-target effects on other kinases: this compound is a potent inhibitor of ROCK1 and GRK2, which could be responsible for the observed cellular effects.- Use more specific inhibitors for ROCK1 and GRK2 as controls. - Perform experiments with varying concentrations of this compound to see if the phenotype correlates with the IC50 for PKA or its primary targets. - Consider using RNAi to knockdown PKA and see if it recapitulates the phenotype observed with this compound.
Indirect effects on the PKA pathway: this compound might be affecting upstream regulators of PKA.- Measure cAMP levels in cells treated with this compound to see if the upstream signaling is affected.

Experimental Protocols

In Vitro PKA Kinase Activity Assay (Luminescence-based)

This protocol is designed to determine the IC50 value of this compound for PKA using a commercially available luminescence-based kinase assay kit.

Materials:

  • Recombinant human PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (dissolved in 100% DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Workflow Diagram:

In_Vitro_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Dilute PKA, substrate, ATP - Prepare serial dilutions of this compound start->prepare_reagents add_reagents Add to Plate: 1. This compound/DMSO control 2. PKA enzyme prepare_reagents->add_reagents initiate_reaction Initiate Reaction: Add ATP/substrate mix add_reagents->initiate_reaction incubate Incubate at RT (e.g., 60 minutes) initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction incubate2 Incubate at RT (e.g., 40 minutes) stop_reaction->incubate2 detect_signal Detect Luminescence: Add Kinase Detection Reagent incubate2->detect_signal incubate3 Incubate at RT (e.g., 30 minutes) detect_signal->incubate3 read_plate Read Plate on Luminometer incubate3->read_plate analyze_data Analyze Data: - Plot % inhibition vs. [this compound] - Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: In Vitro PKA Kinase Assay Workflow.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a working solution of PKA enzyme in kinase assay buffer.

    • Prepare a solution of PKA substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for PKA.

  • Assay Plate Setup:

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add the PKA enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP/substrate solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (following the ADP-Glo™ protocol):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from "no enzyme" controls).

    • Calculate the percentage of PKA inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PKA Activity Assay (FRET-based)

This protocol describes how to measure PKA activity in living cells using a genetically encoded FRET-based biosensor, such as AKAR (A-Kinase Activity Reporter), to assess the effect of this compound.[4][5]

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Plasmid encoding a PKA FRET biosensor (e.g., AKAR4)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • PKA activator (e.g., Forskolin)

  • Imaging medium (e.g., HBSS)

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP/FRET)

Workflow Diagram:

Cell_Based_Assay_Workflow start Start seed_cells Seed Cells on Glass-Bottom Dishes start->seed_cells transfect_cells Transfect Cells with PKA FRET Biosensor Plasmid seed_cells->transfect_cells incubate_expression Incubate for 24-48h for Biosensor Expression transfect_cells->incubate_expression prepare_for_imaging Replace Medium with Imaging Medium incubate_expression->prepare_for_imaging acquire_baseline Acquire Baseline FRET Signal prepare_for_imaging->acquire_baseline treat_with_inhibitor Treat with this compound or Vehicle Control acquire_baseline->treat_with_inhibitor acquire_inhibitor_signal Acquire FRET Signal Post-Inhibitor treat_with_inhibitor->acquire_inhibitor_signal stimulate_pka Stimulate PKA with Activator (e.g., Forskolin) acquire_inhibitor_signal->stimulate_pka acquire_stimulated_signal Acquire FRET Signal Post-Stimulation stimulate_pka->acquire_stimulated_signal analyze_data Analyze Data: - Calculate FRET ratio changes - Compare this compound vs. control acquire_stimulated_signal->analyze_data end End analyze_data->end

References

Technical Support Center: GSK180736A Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using GSK180736A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) and a selective, ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3]

Q2: What are the recommended concentrations for in vitro and in vivo experiments?

  • In vitro: For cell-based assays, concentrations typically range from 0.5 µM to 10 µM.[1] For kinase assays, the IC50 values are approximately 100 nM for ROCK1 and 0.77 µM for GRK2.[1][2]

  • In vivo: Formulation and dosage will depend on the animal model and administration route. A starting point for formulation can be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, but this should be optimized for your specific experimental setup.[1]

Q3: I am observing unexpected off-target effects. What could be the cause?

While this compound is selective, like most kinase inhibitors, it can have off-target effects, especially at higher concentrations.[4][5] It is a weak inhibitor of PKA with an IC50 of 30 µM.[1][2] To mitigate off-target effects, it is crucial to:

  • Use the lowest effective concentration of this compound.

  • Include appropriate controls, such as a structurally unrelated inhibitor for the same target or using knockout/knockdown cells for the intended target.

  • Confirm key findings using a secondary method.

Q4: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is soluble in DMSO (≥ 30 mg/mL) and Ethanol (3 mg/mL), but is insoluble in water.[6] For cell culture experiments, prepare a concentrated stock solution in fresh, anhydrous DMSO and then dilute it to the final working concentration in your culture medium. If you observe precipitation, gentle warming and sonication can aid dissolution.[1] It's important to use fresh DMSO as it can absorb moisture, which reduces the solubility of the compound.[6]

Q5: My experimental results are inconsistent. What are some potential reasons?

Inconsistent results can arise from several factors:

  • Compound Stability: Ensure proper storage of this compound. Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

  • Cell Culture Conditions: Maintain consistent cell density, passage number, and culture conditions.

  • Assay Variability: Ensure consistent incubation times and reagent concentrations.

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC50Reference
ROCK1100 nM[1][2]
GRK20.77 µM[1][2][7]
PKA30 µM[1][2]
GRK1>100 µM[8]
GRK5>100 µM[8]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO≥ 30 mg/mL (82.11 mM)[1]
Ethanol3 mg/mL[6]
WaterInsoluble[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of ROCK1 and GRK2 Signaling

This protocol provides a method to assess the inhibitory effect of this compound on the ROCK1 and GRK2 signaling pathways.

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound at the desired concentrations and for the appropriate time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • To assess ROCK1 activity: Phospho-Myosin Light Chain 2 (Thr18/Ser19).

      • To assess GRK2 activity: Phospho-GRK2 (Ser685) or look at downstream GPCR desensitization markers.

      • Loading control: GAPDH or β-actin.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

Visualizations

troubleshooting_workflow start Unexpected Experimental Result q1 Is it an off-target effect? start->q1 a1_yes Use lower concentration Include additional controls q1->a1_yes Yes q2 Is the compound dissolving properly? q1->q2 No end Consistent Results a1_yes->end a2_yes Use fresh, anhydrous DMSO Gentle warming/sonication q2->a2_yes No q3 Are there issues with compound stability? q2->q3 Yes a2_yes->end a3_yes Aliquot stock solutions Avoid freeze-thaw cycles Prepare fresh working solutions q3->a3_yes No q3->end Yes a3_yes->end

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

rock1_pathway RhoA Activated RhoA ROCK1 ROCK1 RhoA->ROCK1 activates MLC Myosin Light Chain (MLC) ROCK1->MLC phosphorylates This compound This compound This compound->ROCK1 inhibits pMLC Phospho-MLC MLC->pMLC Actin_Myosin Actin-Myosin Interaction (Stress Fiber Formation, Contraction) pMLC->Actin_Myosin

Caption: Simplified ROCK1 signaling pathway and the inhibitory action of this compound.

grk2_pathway Agonist Agonist GPCR GPCR Agonist->GPCR Activated_GPCR Activated GPCR GPCR->Activated_GPCR activation GRK2 GRK2 Activated_GPCR->GRK2 recruits & activates pGPCR Phosphorylated GPCR Activated_GPCR->pGPCR GRK2->Activated_GPCR phosphorylates This compound This compound This compound->GRK2 inhibits Arrestin β-Arrestin pGPCR->Arrestin recruits Desensitization GPCR Desensitization & Internalization Arrestin->Desensitization

Caption: Overview of GRK2-mediated GPCR desensitization and its inhibition by this compound.

References

Technical Support Center: GSK180736A Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GSK180736A in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule inhibitor with primary targets being Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2] It also shows inhibitory activity against other kinases to a lesser extent.[3]

Q2: What are the known IC50 values for this compound against its primary targets?

The inhibitory potency of this compound varies between its primary targets.

TargetIC50 Value
ROCK1100 nM[1][2]
GRK20.77 µM (770 nM)[1][2]

Q3: What is the mechanism of action of this compound?

This compound functions as an ATP-competitive inhibitor, binding to the active site of ROCK1 and GRK2 to block their kinase activity.[1] This inhibition prevents the phosphorylation of their respective downstream substrates, thereby modulating various cellular processes.

Q4: Has the cytotoxicity of this compound been evaluated in primary cells?

While specific, comprehensive studies on the cytotoxicity of this compound across a wide range of primary cells are limited in publicly available literature, its effects have been studied in specific primary cell types such as cardiac myocytes.[2] Given its targets' roles in fundamental cellular processes, it is plausible that this compound could exhibit cytotoxic effects in various primary cells, depending on the cell type and the reliance on ROCK1 and GRK2 signaling pathways.

Q5: What are the potential cellular consequences of inhibiting ROCK1 and GRK2 in primary cells?

Inhibition of ROCK1 can impact cell adhesion, migration, proliferation, and apoptosis.[1] Inhibition of GRK2 is known to affect G protein-coupled receptor (GPCR) signaling and has been implicated in cardiovascular function and cancer.[3][4] The cytotoxic effects in primary cells will likely be context-dependent, influenced by the specific roles of these kinases in the chosen cell type.

Troubleshooting Guides

This section provides troubleshooting for common issues that may be encountered during the assessment of this compound cytotoxicity in primary cells.

Problem 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell health or density. Primary cells are often more sensitive to handling and culture conditions than cell lines.

  • Troubleshooting Tip:

    • Ensure consistent cell seeding density across all wells.

    • Minimize handling time and avoid harsh enzymatic digestion during cell isolation and passaging.

    • Regularly assess cell viability and morphology before starting the experiment.

    • Allow cells to adhere and stabilize for an appropriate time before adding this compound.

Problem 2: No significant cytotoxicity observed at expected concentrations.
  • Possible Cause 1: The chosen primary cells may be less dependent on ROCK1 and GRK2 signaling for survival.

  • Troubleshooting Tip:

    • Confirm the expression and activity of ROCK1 and GRK2 in your primary cell type using techniques like Western blotting or kinase activity assays.

    • Consider using a positive control known to induce apoptosis or cytotoxicity in your specific primary cells to validate the assay system.

  • Possible Cause 2: this compound solubility or stability issues in the culture medium.

  • Troubleshooting Tip:

    • This compound is typically dissolved in DMSO.[5] Ensure the final DMSO concentration in the culture medium is consistent across all conditions and is at a non-toxic level for the primary cells (typically <0.1%).

    • Prepare fresh dilutions of this compound for each experiment.

Problem 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).
  • Possible Cause: Different assays measure different aspects of cell death. MTT assays measure metabolic activity, which can be affected by factors other than cell death, while LDH assays measure membrane integrity.

  • Troubleshooting Tip:

    • Use a multi-parametric approach. Complement viability assays (MTT, resazurin) with cytotoxicity assays (LDH, trypan blue) and apoptosis-specific assays (Annexin V/PI staining, caspase activity) for a more complete picture of the cellular response to this compound.

Experimental Protocols

General Cell Culture and Treatment with this compound
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: After the incubation period with this compound, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity
  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

  • Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

Annexin V/PI Staining for Apoptosis
  • Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the supernatant).

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Visualizations

GSK180736A_Mechanism_of_Action cluster_ROCK1 ROCK1 Pathway cluster_GRK2 GRK2 Pathway This compound This compound ROCK1 ROCK1 This compound->ROCK1 Inhibition GRK2 GRK2 This compound->GRK2 Inhibition Downstream_ROCK1 Downstream Effectors (e.g., Myosin Light Chain) ROCK1->Downstream_ROCK1 Phosphorylation Cytoskeletal_Regulation Cytoskeletal Regulation Cell Adhesion, Migration Downstream_ROCK1->Cytoskeletal_Regulation GPCR_Phosphorylation GPCR Phosphorylation GRK2->GPCR_Phosphorylation GPCR Activated GPCR GPCR->GRK2 Recruitment Desensitization GPCR Desensitization Internalization GPCR_Phosphorylation->Desensitization

Caption: Mechanism of action of this compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assessment start Start: Primary Cell Culture treatment Treat with this compound (and controls) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH AnnexinV Annexin V/PI Staining (Apoptosis) incubation->AnnexinV data_analysis Data Analysis MTT->data_analysis LDH->data_analysis AnnexinV->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start Unexpected Results? high_variability High Variability? start->high_variability Yes no_effect No Cytotoxicity? start->no_effect No check_cells Check Cell Health & Density high_variability->check_cells Yes discrepancy Assay Discrepancy? no_effect->discrepancy No check_targets Confirm Target Expression no_effect->check_targets Yes check_compound Verify Compound Stability no_effect->check_compound Yes multiparametric Use Multi-Parametric Approach discrepancy->multiparametric Yes

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

how to prepare GSK180736A stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed instructions and answers to frequently asked questions regarding the preparation of GSK180736A stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The highly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2][4] For applications where DMSO is not suitable, ethanol can be used, but at a much lower concentration.[1][3]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies significantly between different solvents. Please refer to the data summary table below for specific values.

Q3: How should I store the solid compound and the prepared stock solution?

A3: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2][3] Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks.[5]

Q4: My compound is not fully dissolving. What should I do?

A4: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid in dissolving the compound.[2][3] Ensure you are using a sufficient volume of fresh, high-quality solvent.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)NotesCitations
DMSO≥ 30 to 73 mg/mL~82 to 200 mMUse fresh, anhydrous DMSO for best results.[1][2][3][4]
Ethanol3 mg/mL~8.2 mMSonication is recommended to aid dissolution.[1][3]
Water< 1 mg/mL-Considered insoluble or only slightly soluble.[3][4]

Molecular Weight of this compound is approximately 365.36 g/mol .[3][5]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder (CAS: 817194-38-0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator or water bath

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[5] This prevents condensation from forming inside the vial.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 3.65 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 3.65 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution or warm it gently in a water bath to aid dissolution.[2][3]

  • Aliquoting: Once the solution is clear, dispense it into smaller, single-use aliquots in sterile, tightly sealed vials.[5] This is crucial to prevent degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]

Mandatory Visualization

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase start Start: this compound Powder equilibrate Equilibrate vial to room temperature (1 hr) start->equilibrate weigh Weigh desired amount of this compound equilibrate->weigh add_dmso Add appropriate volume of anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve troubleshoot Fully dissolved? dissolve->troubleshoot sonicate Apply gentle heat or sonication troubleshoot->sonicate No aliquot Aliquot into single-use vials troubleshoot->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End: Ready-to-use Stock Solution store->end

Caption: Workflow for Preparing this compound Stock Solution.

References

preventing GSK180736A precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GSK180736A in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) with an IC50 of 100 nM.[1][2] It also acts as a selective and ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2) with an IC50 of 0.77 μM.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[3][4] It is practically insoluble in water.[4] For optimal results, it is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2][4]

Q3: How should I store this compound stock solutions?

Stock solutions of this compound in a suitable solvent can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To maintain the integrity of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the initial signs of this compound precipitation in my cell culture media?

Precipitation can manifest as a fine, crystalline solid, cloudiness, or turbidity in the cell culture medium after the addition of the this compound working solution.[3] This can sometimes be observed visually or under a microscope.

Q5: Can serum in the cell culture media affect the solubility of this compound?

Yes, serum contains proteins like albumin that can bind to hydrophobic compounds, which may help to keep them in solution.[5][6] However, the complex composition of serum can also sometimes contribute to precipitation, and lot-to-lot variability in serum can affect experimental reproducibility.[6]

Troubleshooting Guide

Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides potential causes and solutions to mitigate this problem.

Problem Potential Cause Recommended Solution
Precipitation upon adding DMSO stock to media The compound is "crashing out" of solution due to the abrupt change in solvent polarity from organic (DMSO) to aqueous (media).Perform serial dilutions of the high-concentration DMSO stock solution in DMSO first to a lower concentration before adding it to the aqueous medium.[1] This gradual reduction in concentration can help maintain solubility.
Cloudiness or turbidity in the final working solution The final concentration of this compound in the media exceeds its aqueous solubility limit.Reduce the final working concentration of this compound. It is also recommended to keep the final DMSO concentration in the culture medium below 0.5%, with many cell lines tolerating up to 0.1%, to minimize solvent-induced cytotoxicity.[1]
Precipitate forms over time during incubation The compound may be unstable or slowly precipitating out of the media at 37°C. The interaction with media components over time could also lead to precipitation.Prepare fresh working solutions immediately before each experiment. Minimize the time between adding the compound to the media and starting the experiment.
Inconsistent results between experiments Variability in the preparation of the working solution or lot-to-lot differences in media or serum.Standardize the protocol for preparing the working solution. If using serum, consider testing a single batch to ensure consistency across a set of experiments.
Visible particles after gentle mixing Incomplete initial dissolution of the stock solution or aggregation upon dilution.Gentle warming of the stock solution to no higher than 50°C or brief sonication can aid in the complete dissolution of the compound.[3] Ensure the stock solution is clear before making further dilutions.

Quantitative Data: Solubility of this compound

Solvent Solubility Molar Equivalent Notes
DMSO≥ 30 mg/mL[2]~82.11 mMUse of fresh, anhydrous DMSO is recommended.[2][4] Some sources report solubility up to 73 mg/mL.[4]
Ethanol3 mg/mL[3][4]~8.21 mMSonication may be required to achieve complete dissolution.[3]
WaterInsoluble[4]-This compound is poorly soluble in aqueous solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]~6.84 mMA co-solvent formulation primarily for in vivo use, but demonstrates methods to increase aqueous solubility.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]~6.84 mMAnother co-solvent system for in vivo administration.[2]

Experimental Protocol: Preparation of this compound Working Solution for Cell Culture

This protocol provides a detailed methodology to prepare a working solution of this compound and minimize the risk of precipitation in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium (with or without serum, as required by the experiment)

  • Vortexer

  • Water bath or sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM stock solution. c. If dissolution is slow, gently vortex the solution. If necessary, warm the solution in a water bath at a temperature not exceeding 50°C or use a sonicator for a short period until the compound is completely dissolved.[3] d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution in DMSO: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. b. Prepare an intermediate dilution of the stock solution in sterile DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This step is crucial for preventing precipitation upon addition to the aqueous media.[1]

  • Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm the cell culture medium to 37°C. b. To prepare the final working solution, slowly add the intermediate DMSO dilution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. For example, to achieve a 1 µM final concentration, add 1 µL of the 1 mM intermediate solution to 1 mL of cell culture medium. c. The final concentration of DMSO in the media should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1] d. Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider further reducing the final concentration or optimizing the dilution strategy.

Visualizations

References

interpreting unexpected results with GSK180736A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK180736A. The information is tailored for scientists and drug development professionals to help interpret unexpected results and refine experimental designs.

Frequently Asked Questions (FAQs)

Q1: Why am I observing effects at concentrations much lower than the reported IC50 for GRK2?

A1: You are likely observing effects due to the inhibition of Rho-associated coiled-coil kinase 1 (ROCK1). This compound is significantly more potent against ROCK1 (IC50 = 100 nM) than its intended target, G protein-coupled receptor kinase 2 (GRK2) (IC50 = 770 nM).[1][2][3] Therefore, at lower concentrations, the observed cellular phenotype may be predominantly driven by ROCK1 inhibition.

Q2: My results are inconsistent with previous experiments using other GRK2 inhibitors. What could be the reason?

A2: The discrepancy could be due to the dual-inhibitory nature of this compound. Unlike more selective GRK2 inhibitors, this compound's potent inhibition of ROCK1 can lead to distinct or confounding cellular effects.[3] ROCK1 is a key regulator of the actomyosin cytoskeleton, and its inhibition can impact processes like cell motility, adhesion, and morphology, which might not be affected by a selective GRK2 inhibitor.[4][5][6] It is also important to consider that this compound is an ATP-competitive inhibitor, and variations in intracellular ATP concentrations can influence its apparent potency.[7][8]

Q3: I am not seeing any inhibition of GRK2 in my cell-based assay, even at high concentrations. What should I check?

A3: Several factors could contribute to this:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is soluble in DMSO, but precipitation can occur in aqueous media.[1][2][9] Prepare fresh dilutions from a DMSO stock for each experiment. Stock solutions in DMSO are stable for up to 1 year at -80°C.[1][2]

  • Cellular Context: The expression levels and activity of GRK2 and ROCK1 in your specific cell line will influence the observed effects. If ROCK1 is highly expressed and plays a dominant role in the measured phenotype, the effects of GRK2 inhibition may be masked.

  • Assay Design: For ATP-competitive inhibitors, the concentration of ATP in your assay can significantly impact the measured IC50 value.[10] If your assay uses high concentrations of ATP, you may require higher concentrations of this compound to see an inhibitory effect.

Q4: What are the known off-target effects of this compound?

A4: The primary "off-target" effect to consider is the potent inhibition of ROCK1.[1][2][3] this compound is also a weak inhibitor of Protein Kinase A (PKA) with an IC50 of 30 µM.[1][2] It shows high selectivity for GRK2 over other GRK subfamilies, being over 100-fold more selective for GRK2 than other GRKs.[2][3]

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed

If the observed cellular phenotype is not consistent with the known functions of GRK2, it is crucial to consider the potent inhibition of ROCK1 by this compound.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Is the phenotype consistent with ROCK1 inhibition? (e.g., changes in cell morphology, adhesion, migration) A->B C Use a more selective ROCK inhibitor (e.g., Y-27632) as a positive control. B->C Yes H Use a structurally distinct and more selective GRK2 inhibitor to confirm GRK2-specific effects. B->H No D Does the selective ROCK inhibitor replicate the phenotype? C->D E Phenotype is likely due to ROCK1 inhibition. D->E Yes F Phenotype is likely independent of ROCK1. D->F No G Consider alternative off-targets or indirect effects. F->G

Caption: Troubleshooting unexpected phenotypes with this compound.

Issue 2: Lack of Expected GRK2 Inhibition Phenotype

If you are not observing the expected phenotype associated with GRK2 inhibition, follow this troubleshooting workflow.

Troubleshooting Workflow:

G A No GRK2 Inhibition Phenotype Observed B Verify Compound Integrity and Concentration A->B C Check solubility in media. Prepare fresh dilutions. B->C D Confirm GRK2 expression and activity in your cell model. C->D E Is GRK2 active under your experimental conditions? D->E F Optimize assay conditions. (e.g., agonist stimulation for GPCR-mediated GRK2 activity) E->F Yes G Consider redundancy with other GRKs. E->G No H Does a different, validated GRK2 inhibitor show the expected phenotype? F->H I The phenotype may not be mediated by GRK2 in your system. G->I H->I Yes J Issue may be specific to this compound's mechanism or off-target effects. H->J No

Caption: Troubleshooting the absence of a GRK2 inhibition phenotype.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50
ROCK1100 nM
GRK2770 nM
PKA30 µM

Data compiled from multiple sources.[1][2][3]

Table 2: Selectivity Profile of this compound

Kinase FamilySelectivity
GRKs>100-fold selective for GRK2 over other GRKs

Data compiled from multiple sources.[2][3]

Experimental Protocols

In Vitro Kinase Assay for this compound

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase (e.g., GRK2 or ROCK1).

Materials:

  • Purified, active kinase (GRK2 or ROCK1)

  • Kinase-specific substrate

  • This compound (dissolved in 100% DMSO)

  • Kinase assay buffer (specific to the kinase)

  • ATP (at a concentration equal to the Km for the specific kinase)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • Add 10 µL of the diluted this compound or vehicle (buffer with the same DMSO concentration) to the wells of a 96-well plate.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the reaction: Add 20 µL of the ATP solution (containing [γ-³²P]ATP if using a radiometric assay) to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction:

    • For radiometric assays, stop the reaction by adding phosphoric acid and spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Assay:

G A Prepare this compound Serial Dilutions B Add Inhibitor/Vehicle to 96-well Plate A->B C Add Kinase/Substrate Mixture B->C D Pre-incubate for 10 min C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction F->G H Detect Signal (Radiometric or Luminescence) G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathways

GRK2 Signaling Pathway

G protein-coupled receptor kinases (GRKs), like GRK2, play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, leading to signal termination and receptor internalization.[11][12][13]

G cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein GPCR->G_protein activates Phosphorylation Receptor Phosphorylation GPCR->Phosphorylation GRK2 GRK2 G_protein->GRK2 recruits GRK2->GPCR phosphorylates Agonist Agonist Agonist->GPCR Arrestin β-Arrestin Binding Phosphorylation->Arrestin Desensitization Desensitization & Internalization Arrestin->Desensitization This compound This compound This compound->GRK2 inhibits

Caption: Simplified GRK2 signaling pathway.

ROCK1 Signaling Pathway

ROCK1 is a key downstream effector of the small GTPase RhoA. Activated RhoA binds to and activates ROCK1. ROCK1 then phosphorylates multiple substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility. This pathway is central to the regulation of cell shape, migration, and adhesion.[4][5][6][14]

G RhoA_GTP Active RhoA-GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 activates MLC Myosin Light Chain (MLC) ROCK1->MLC phosphorylates MYPT1 MYPT1 ROCK1->MYPT1 phosphorylates (inhibits phosphatase) Contractility Actomyosin Contractility MLC->Contractility MYPT1->Contractility regulates This compound This compound This compound->ROCK1 inhibits

Caption: Simplified ROCK1 signaling pathway.

References

GSK180736A lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using GSK180736A, with a specific focus on lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule inhibitor. Its primary targets are Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2] It is a selective and ATP-competitive inhibitor of GRK2.[1] It also exhibits high potency against ROCK1.[1][3]

Q2: Are there any known off-target effects of this compound?

Yes, this compound is a weak inhibitor of Protein Kinase A (PKA).[1][3] Researchers should consider this off-target activity when designing experiments and interpreting results.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a crystalline solid. Prepare fresh working solutions from a DMSO stock for each experiment to ensure consistency.[1]

Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?

Lot-to-lot variability can arise from several factors, including differences in compound purity, the presence of inactive isomers, or variations in formulation.[4] It is crucial to perform quality control checks on new lots before use in critical experiments.

Troubleshooting Guide: Addressing Lot-to-Lot Variability

Unexpected or inconsistent results when using a new lot of this compound can be frustrating. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Reduced or No Inhibitory Activity with a New Lot

If a new lot of this compound shows reduced or no activity compared to a previous lot, consider the following troubleshooting steps:

  • Verify Compound Integrity and Concentration:

    • Confirm the correct weighing and dissolution of the compound.

    • If possible, perform an analytical chemistry technique like HPLC-MS to verify the purity and identity of the new lot against a previously validated lot.

  • Perform a Dose-Response Curve:

    • Generate a full dose-response curve for the new lot and compare it to the curve from a previous, well-performing lot. This will help determine if the IC50 has shifted.

  • Check Experimental Assay Conditions:

    • Ensure all other experimental parameters, such as cell density, substrate concentration, and incubation times, are consistent with previous experiments.

Issue 2: Increased Off-Target Effects or Cellular Toxicity

An increase in unexpected phenotypes or cellular toxicity with a new lot could indicate the presence of impurities.

  • Assess Purity:

    • As mentioned above, analytical validation of the new lot is the most direct way to assess purity.

  • Titrate the Compound:

    • Perform a toxicity assay (e.g., MTT or CellTiter-Glo) with a wide concentration range of the new lot to determine its toxicity profile. Compare this to the profile of a trusted lot.

  • Control for Off-Target Effects:

    • If you suspect off-target effects, include appropriate controls in your experiments. For example, when studying GRK2 inhibition, you can use a more selective GRK2 inhibitor as a control or measure the activity of known off-targets like PKA.

Experimental Protocols

In Vitro Kinase Assay for GRK2

This protocol is a general guideline for assessing the inhibitory activity of this compound on GRK2.

Materials:

  • Recombinant human GRK2

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Method:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant GRK2, and the fluorescent peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Monitor the change in fluorescence over time using a plate reader.

  • Calculate the rate of substrate phosphorylation and determine the IC50 of this compound.

Cell-Based Western Blot for ROCK1 Activity

This protocol assesses the effect of this compound on the phosphorylation of a downstream target of ROCK1, Myosin Light Chain 2 (MLC2).

Materials:

  • Cell line expressing ROCK1 (e.g., HeLa or HEK293)

  • This compound (dissolved in DMSO)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-MLC2, anti-total-MLC2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Method:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-MLC2 signal to total MLC2 and a loading control like GAPDH.

Data Presentation

Table 1: Comparative IC50 Values for this compound

TargetReported IC50Reference
ROCK1100 nM[1][3]
GRK20.77 µM (770 nM)[1][2]
PKA30 µM[1][3]

Visualizations

Signaling_Pathway GPCR GPCR G_Protein G Protein GPCR->G_Protein Arrestin Arrestin GPCR->Arrestin Agonist Agonist Agonist->GPCR GRK2 GRK2 G_Protein->GRK2 GRK2->GPCR Phosphorylation Desensitization Desensitization/ Internalization Arrestin->Desensitization GSK180736A_GRK2 This compound GSK180736A_GRK2->GRK2 Inhibition RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylation pMLC Phospho-MLC MLC->pMLC Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction GSK180736A_ROCK1 This compound GSK180736A_ROCK1->ROCK1 Inhibition

Caption: Simplified signaling pathways showing the inhibitory action of this compound on GRK2 and ROCK1.

Troubleshooting_Workflow Start Inconsistent Results with New Lot of this compound Check_Prep Verify Compound Preparation (Weighing, Dissolution) Start->Check_Prep Run_QC Perform Analytical QC (e.g., HPLC-MS) Check_Prep->Run_QC Compare_Lots Compare with Previous Lot Run_QC->Compare_Lots Purity/Identity Confirmed? Dose_Response Generate Dose-Response Curve Compare_Lots->Dose_Response Check_IC50 IC50 Shifted? Dose_Response->Check_IC50 Toxicity_Assay Perform Toxicity Assay Check_IC50->Toxicity_Assay Yes Optimize_Assay Re-optimize Assay Conditions Check_IC50->Optimize_Assay No Check_Toxicity Increased Toxicity? Toxicity_Assay->Check_Toxicity Investigate_Purity Investigate Lot Purity Check_Toxicity->Investigate_Purity Yes Check_Toxicity->Optimize_Assay No Contact_Supplier Contact Supplier for Lot Information Investigate_Purity->Contact_Supplier Contact_Supplier->Optimize_Assay End Problem Resolved Optimize_Assay->End

Caption: A logical workflow for troubleshooting lot-to-lot variability issues with this compound.

References

Technical Support Center: In Vivo Administration of GSK180736A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK180736A in vivo. The focus is on anticipating and controlling for the effects of the vehicle used to deliver the compound, ensuring that observed results are attributable to this compound itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) with an IC50 of 100 nM.[1][2][3] It is also a selective and ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2), with an IC50 of 0.77 μM.[1][2][4][5] It displays over 100-fold selectivity for GRK2 compared to other GRKs.[4][5] this compound is a weak inhibitor of PKA, with an IC50 of 30 μM.[2][4][6]

Q2: What are the common vehicles for in vivo delivery of this compound?

Due to its poor water solubility, this compound requires a vehicle containing organic solvents for in vivo administration.[6] Commonly suggested formulations include combinations of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Tween 80, and saline or corn oil.[1]

Q3: Why is a vehicle control group essential in my in vivo experiments with this compound?

A vehicle control group is critical because the solvents used to dissolve this compound can have their own biological effects.[7][8] These effects can confound the interpretation of your results, making it difficult to distinguish between the effects of this compound and the effects of the vehicle. The vehicle control group receives the same volume of the vehicle solution, prepared in the exact same way, but without the dissolved this compound.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with this compound and its vehicle.

Issue 1: Unexpected or inconsistent results in the this compound-treated group.

Your this compound-treated animals are showing unexpected phenotypes, or the results are highly variable between animals.

Potential Cause: The vehicle components are exerting biological effects that are interacting with or masking the effects of this compound.

Troubleshooting Steps:

  • Thoroughly characterize the vehicle effects: Run a pilot study with a vehicle-only control group and a naive (untreated) control group. Monitor for any physiological or behavioral changes.

  • Consider the specific components of your vehicle:

    • DMSO: Can have anti-inflammatory and analgesic effects.[9][10] It may also induce changes in gene expression and epigenetic modifications.[10] The route of administration can also influence its effects.[9]

    • PEG400: Can influence drug absorption and metabolism.[11][12][13] High concentrations of PEG400 have been shown to increase the systemic exposure of some oral drugs by increasing their solubility and permeability.[11] It can also impact the gut microbiota.[14]

    • Tween 80 (Polysorbate 80): Can increase the absorption of P-glycoprotein substrates and has been associated with hypersensitivity reactions.[15][16][17] It may also have mild to moderate depressive effects on the central nervous system.[15]

  • Optimize the vehicle composition: If significant vehicle effects are observed, try to reduce the concentration of the problematic component(s). However, ensure that this compound remains fully solubilized.

  • Refine your experimental design: Ensure that your randomization and blinding procedures are robust to minimize bias.

Issue 2: The vehicle control group shows a significant phenotype compared to naive animals.

Your vehicle-treated control animals are not behaving or appearing as expected when compared to animals that have not received any treatment.

Potential Cause: One or more components of your vehicle are causing a biological response.

Troubleshooting Steps:

  • Deconstruct the vehicle: If your vehicle is a mixture, test each component individually in separate pilot groups to identify the causative agent.

  • Review the literature for known effects of your vehicle components: The table below summarizes some of the known in vivo effects of common vehicle components.

  • Consider alternative vehicles: If the effects are unavoidable and interfere with your experimental endpoints, you may need to explore alternative solubilization strategies.

Data Presentation

Table 1: Summary of Potential In Vivo Effects of Common Vehicle Components

Vehicle ComponentPotential Biological EffectsKey Considerations
DMSO Anti-inflammatory, analgesic, neurotoxic at high doses.[9][18]Effects can be route-dependent.[9] Can induce epigenetic changes.[10]
PEG400 Can alter drug absorption and metabolism.[11][12][13] May cause renal toxicity at high doses.[19]Effects can be concentration-dependent.[12] Can impact gut microbiota.[14]
Tween 80 Can increase drug absorption.[17] Associated with hypersensitivity reactions.[16]Can have CNS depressant effects.[15]
Corn Oil Generally considered inert, but can improve physical and bacteriological parameters in some disease models.[20]Can influence the absorption of lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of a Common In Vivo Vehicle for this compound

This protocol is based on a commonly suggested formulation for this compound.[1]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • PEG300 or PEG400

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, you could prepare a 25 mg/mL stock in DMSO.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add the appropriate volume of PEG300/400 and mix thoroughly. For a final formulation of 10% DMSO and 40% PEG300, if you added 100 µL of the DMSO stock, you would add 400 µL of PEG300.

  • Add the required volume of Tween-80 and mix until the solution is clear. For a 5% Tween-80 concentration, you would add 50 µL.

  • Finally, add the required volume of sterile saline to reach the final desired volume and concentration. For a 45% saline concentration, you would add 450 µL to bring the total volume to 1 mL.

  • The vehicle control should be prepared in the exact same manner, substituting the this compound DMSO stock with an equal volume of pure DMSO.

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vivo Studies with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_drug Prepare this compound in Vehicle randomize Randomize Animals into Groups prep_drug->randomize prep_vehicle Prepare Vehicle Control prep_vehicle->randomize administer_drug Administer this compound randomize->administer_drug administer_vehicle Administer Vehicle Control randomize->administer_vehicle administer_naive Untreated/Naive Control randomize->administer_naive monitor Monitor Phenotypes administer_drug->monitor administer_vehicle->monitor administer_naive->monitor collect_data Collect and Analyze Data monitor->collect_data compare Compare All Groups collect_data->compare

Caption: A flowchart illustrating the key steps in a well-controlled in vivo experiment using this compound.

signaling_pathway Simplified Signaling Pathway of this compound Targets GPCR GPCR GRK2 GRK2 GPCR->GRK2 Downstream_GRK2 GPCR Desensitization GRK2->Downstream_GRK2 RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 Downstream_ROCK1 Cytoskeletal Reorganization ROCK1->Downstream_ROCK1 This compound This compound This compound->GRK2 This compound->ROCK1

Caption: A simplified diagram showing this compound inhibiting its two primary targets, GRK2 and ROCK1.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Results in This compound Group check_vehicle Does the vehicle control group show a phenotype vs. naive? start->check_vehicle vehicle_effect Vehicle is likely causing effects. Deconstruct vehicle components. check_vehicle->vehicle_effect Yes no_vehicle_effect Vehicle appears inert. Focus on this compound dose, metabolism, and target engagement. check_vehicle->no_vehicle_effect No optimize Optimize Vehicle or Experimental Design vehicle_effect->optimize

Caption: A decision tree to guide troubleshooting when unexpected results are observed in vivo.

References

Validation & Comparative

A Head-to-Head Comparison of ROCK Inhibitors: GSK180736A vs. Y-27632

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular research and drug discovery, the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) is of paramount importance for studying and potentially treating a variety of disorders, including cardiovascular diseases, cancer, and neurological conditions. Among the arsenal of chemical tools available to researchers, GSK180736A and Y-27632 are two prominent small molecule inhibitors of ROCK. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific needs.

Introduction to ROCK and its Inhibition

ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The ROCK signaling pathway is a key mediator of various cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies. Both this compound and Y-27632 are ATP-competitive inhibitors that target the kinase activity of ROCK, albeit with different potency and selectivity profiles.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and Y-27632 against ROCK isoforms and other kinases. It is important to note that these values are compiled from various sources and may not be directly comparable due to different experimental conditions.

Inhibitor Target Potency (IC50/Ki) Source
This compound ROCK1IC50 = 100 nM[1][2][3][1][2][3]
GRK2IC50 = 0.77 µM[1][2][3][1][2][3]
PKAIC50 = 30 µM[2][3][2][3]
Y-27632 ROCK1Ki = 0.22 µM[4][4]
ROCK2Ki = 0.30 µM[4][4]
ROCK2IC50 = 800 nM[5][5]

Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the target kinase activity in vitro. Ki (inhibition constant) is another measure of inhibitor potency. Lower values for both indicate higher potency. The use of this compound as a GRK2 inhibitor is limited by its high potency against ROCK1[6].

Selectivity Profile

This compound was initially developed as a ROCK1 inhibitor and was later identified as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2)[6]. It exhibits over 100-fold selectivity for GRK2 over other GRKs[6]. However, its high potency for ROCK1 makes it a dual inhibitor in many cellular contexts. It is a weak inhibitor of Protein Kinase A (PKA)[2][3][6].

Y-27632 is a widely used and well-characterized selective inhibitor of both ROCK1 and ROCK2[4]. Its affinity for ROCK kinases is reported to be 200-2000 times higher than for other kinases, although some off-target effects have been noted[7]. It shows minimal off-target activity against citron kinase, PKN, or PKCα[4].

Cellular Effects

This compound: Due to its potent ROCK1 inhibition, this compound is expected to induce cellular effects consistent with the disruption of the actin cytoskeleton, such as changes in cell morphology, adhesion, and migration. Its dual activity on GRK2 may lead to additional effects on G protein-coupled receptor signaling.

Y-27632: is extensively documented to have profound effects on cell morphology and behavior. It is widely used in stem cell research to improve cell survival and cloning efficiency after single-cell dissociation by preventing apoptosis (anoikis)[8][9][10]. At a concentration of 10 µM, it effectively disrupts actin stress fiber formation in Swiss 3T3 fibroblasts[4]. Studies have also shown its ability to promote the proliferation and differentiation of certain cell types[11]. However, some studies suggest that the effects of Y-27632 may extend beyond ROCK inhibition, indicating the possibility of off-target effects or the involvement of additional pathways[12][13].

Experimental Protocols

Detailed experimental protocols for the determination of IC50 values are often specific to the laboratory and the assay platform used. However, a general protocol for an in vitro kinase assay to determine ROCK inhibition is provided below, based on commonly used methodologies.

General In Vitro ROCK Kinase Assay Protocol

This protocol describes a typical enzymatic assay to measure the inhibitory activity of compounds against ROCK kinases.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP (at a concentration close to the Km for the specific ROCK isoform)

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like MYPT1)

  • Test compounds (this compound or Y-27632) dissolved in DMSO

  • [γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega) for detection

  • 96-well plates

  • Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compounds.

  • Add the recombinant ROCK enzyme to each well to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • To start the kinase reaction, add a mixture of cold ATP and [γ-33P]ATP (or just ATP for the ADP-Glo™ assay).

  • Incubate the reaction for a specific duration at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the ADP-Glo™ reagent).

  • For radioactive assays, spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the ROCK Signaling Pathway and Experimental Logic

To better understand the mechanism of action of these inhibitors and the experimental workflow for their comparison, the following diagrams are provided.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core ROCK Kinase cluster_downstream Downstream Effectors & Cellular Responses cluster_inhibitors Inhibitors Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA (GDP) RhoA (GDP) RhoGEFs->RhoA (GDP) GDP/GTP Exchange RhoA (GTP) RhoA (GTP) RhoA (GDP)->RhoA (GTP) ROCK ROCK RhoA (GTP)->ROCK Activation LIMK LIMK ROCK->LIMK P MLCP MLCP ROCK->MLCP P (Inactivation) MLC MLC ROCK->MLC P Cofilin Cofilin LIMK->Cofilin P (Inactivation) Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization MLCP->MLC Actomyosin Contraction Actomyosin Contraction MLC->Actomyosin Contraction Stress Fiber Formation Stress Fiber Formation Actomyosin Contraction->Stress Fiber Formation Cell Adhesion & Migration Cell Adhesion & Migration Stress Fiber Formation->Cell Adhesion & Migration This compound This compound This compound->ROCK Inhibition Y-27632 Y-27632 Y-27632->ROCK Inhibition

Caption: The Rho/ROCK signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Recombinant ROCK Recombinant ROCK Incubation at 30°C Incubation at 30°C Recombinant ROCK->Incubation at 30°C Kinase Buffer & Substrate Kinase Buffer & Substrate Kinase Buffer & Substrate->Incubation at 30°C Serial Dilutions of Inhibitors Serial Dilutions of Inhibitors Serial Dilutions of Inhibitors->Incubation at 30°C This compound This compound This compound->Serial Dilutions of Inhibitors Y-27632 Y-27632 Y-27632->Serial Dilutions of Inhibitors Addition of ATP Addition of ATP Incubation at 30°C->Addition of ATP Kinase Reaction Kinase Reaction Addition of ATP->Kinase Reaction Detection Detection Kinase Reaction->Detection Data Plotting Data Plotting Detection->Data Plotting IC50 Determination IC50 Determination Data Plotting->IC50 Determination

Caption: Workflow for comparing ROCK inhibitor potency.

Conclusion

Both this compound and Y-27632 are valuable tools for the study of ROCK signaling.

  • This compound offers higher potency for ROCK1 but also significantly inhibits GRK2, which could be an advantage for studying the interplay between these two pathways or a disadvantage if high selectivity for ROCK is required.

  • Y-27632 is a well-established and selective inhibitor of both ROCK1 and ROCK2, with a vast body of literature supporting its use in a wide range of cellular applications, particularly in stem cell biology.

The choice between this compound and Y-27632 will ultimately depend on the specific experimental goals, the required level of selectivity, and the cellular context of the study. Researchers should carefully consider the potency and selectivity profiles of each inhibitor when designing their experiments and interpreting their results. The absence of a direct, head-to-head comparative study under identical conditions means that researchers should be cautious when directly comparing the potency values reported in different studies.

References

A Head-to-Head Comparison of GSK180736A and Paroxetine for G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of G protein-coupled receptor kinase 2 (GRK2): GSK180736A and paroxetine. GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its inhibition is a promising therapeutic strategy for various diseases, including heart failure. This document summarizes their performance, presents supporting experimental data, and details the methodologies for key experiments to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundParoxetine
Primary Target Originally developed as a ROCK1 inhibitorSelective Serotonin Reuptake Inhibitor (SSRI)
GRK2 Potency (IC50) ~0.77 µM[1][2]~5-20 µM[3]
Selectivity Highly selective for GRK2 over other GRKs, but also a potent ROCK1 inhibitor.[1]Selective for GRK2 over other GRKs.[4]
Cellular Efficacy Potent in biochemical assays, but efficacy in cell-based assays can be limited by lower cell permeability.[5]Demonstrates better efficacy in cell-based assays due to superior cell permeability of its scaffold.[5]
Mechanism of Action Binds to the active site of GRK2 in a manner analogous to paroxetine.[6]Binds to the active site of GRK2, stabilizing the kinase domain in a novel conformation.[4]

Quantitative Data Comparison

The following tables summarize the in vitro inhibitory potency of this compound and paroxetine against GRK2 and other kinases. It is important to note that the IC50 values are compiled from various studies and may have been determined under different experimental conditions.

Table 1: Inhibitory Potency (IC50) Against GRK2

CompoundGRK2 IC50 (µM)Reference
This compound0.77[1][2]
Paroxetine5 - 20[3]

Table 2: Kinase Selectivity Profile

CompoundGRK1 (pIC50)GRK5 (pIC50)ROCK1 (IC50)PKA (IC50)References
This compound-logIC50 > -4.0100 nM30 µM[1][6]
Paroxetine3.53.6--[4]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

In-Depth Analysis

Potency: In biochemical assays, this compound demonstrates significantly higher potency for GRK2, with a sub-micromolar IC50 value, compared to paroxetine, which typically exhibits IC50 values in the low micromolar range.[1][2][3]

Selectivity: While this compound shows high selectivity for GRK2 over other GRK family members, its potent inhibition of ROCK1 is a critical consideration for in vivo studies where off-target effects are a concern.[1] Paroxetine also displays selectivity for GRK2 over other GRKs.[4]

Cellular Performance: A key differentiator between these two inhibitors lies in their performance in cellular contexts. Studies have shown that inhibitors based on the paroxetine scaffold exhibit better cell permeability compared to those based on the this compound scaffold.[5] This superior permeability often translates to greater efficacy in cell-based assays for paroxetine-like compounds, even if their in vitro potency is lower than this compound.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the GRK2 signaling pathway and a typical experimental workflow for assessing GRK2 inhibition.

GRK2_Signaling_Pathway GRK2-Mediated GPCR Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation G_protein G Protein (αβγ) GPCR_active->G_protein Recruitment & Activation Arrestin β-Arrestin GPCR_active->Arrestin Binding G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector G_alpha->Effector Signaling GRK2 GRK2 G_betagamma->GRK2 Recruitment to membrane GRK2->GPCR_active Endocytosis Clathrin-mediated Endocytosis Arrestin->Endocytosis Internalization Agonist Agonist Agonist->GPCR_inactive Binding

Caption: GRK2-mediated desensitization of a G protein-coupled receptor (GPCR).

Kinase_Inhibition_Workflow Biochemical GRK2 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - GRK2 Enzyme - Substrate (e.g., Rhodopsin) - [γ-32P]ATP - Inhibitors (this compound/Paroxetine) - Assay Buffer Incubation Incubate GRK2 with varying concentrations of inhibitor Reagents->Incubation Initiation Initiate reaction by adding Substrate and [γ-32P]ATP Incubation->Initiation Reaction Allow phosphorylation reaction to proceed Initiation->Reaction Termination Stop reaction (e.g., adding SDS-PAGE buffer) Reaction->Termination Separation Separate phosphorylated substrate (e.g., SDS-PAGE) Termination->Separation Quantification Quantify substrate phosphorylation (e.g., Autoradiography) Separation->Quantification Analysis Calculate IC50 values Quantification->Analysis

Caption: A typical workflow for a biochemical GRK2 inhibition assay.

Experimental Protocols

In Vitro GRK2 Kinase Assay (Rhodopsin Phosphorylation)

This protocol is a common method for determining the in vitro potency of GRK2 inhibitors.

1. Reagents and Preparation:

  • GRK2 Enzyme: Purified, recombinant GRK2.

  • Substrate: Purified rhodopsin from bovine rod outer segments.

  • Radiolabeled ATP: [γ-³²P]ATP.

  • Inhibitors: this compound and paroxetine, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, and EDTA.

2. Assay Procedure:

  • In a reaction tube, combine the assay buffer, a fixed concentration of GRK2 enzyme, and varying concentrations of the inhibitor (this compound or paroxetine) or vehicle control.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the rhodopsin substrate and [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

3. Detection and Analysis:

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated rhodopsin band using autoradiography.

  • Quantify the band intensity to determine the extent of phosphorylation at each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7][8]

Conclusion

Both this compound and paroxetine are valuable tools for studying GRK2 function. This compound offers high in vitro potency, making it an excellent choice for biochemical and structural studies. However, its significant off-target activity on ROCK1 and potentially lower cell permeability should be carefully considered for cellular and in vivo experiments. Paroxetine, while less potent in vitro, possesses a scaffold that confers better cell permeability, leading to potentially greater efficacy in cell-based assays.[5] The choice between these two inhibitors will ultimately depend on the specific experimental context and the relative importance of in vitro potency versus cellular efficacy and target selectivity. For researchers focused on cellular or in vivo effects of GRK2 inhibition, compounds based on the paroxetine scaffold may offer a more translationally relevant profile.

References

A Comparative Analysis of GSK180736A and Fasudil in the Context of Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two notable Rho-kinase (ROCK) inhibitors, GSK180736A and fasudil, with a focus on their potential applications in hypertension research. While both compounds target the ROCK signaling pathway, a key mediator of vascular tone and cellular proliferation, they exhibit distinct inhibitory profiles that could translate to different therapeutic opportunities and challenges.

Executive Summary

Fasudil, a well-established ROCK inhibitor, has been extensively studied in various preclinical models of hypertension, particularly pulmonary hypertension, and is clinically approved in some countries for cerebral vasospasm. Its mechanism of action primarily involves the inhibition of ROCK1 and ROCK2, leading to vasodilation and anti-remodeling effects.

This compound, a more recent investigational compound, presents a unique dual-inhibitor profile. It is a potent inhibitor of ROCK1 and also demonstrates selective inhibition of G protein-coupled receptor kinase 2 (GRK2). This dual action suggests a broader mechanistic impact, as GRK2 is also implicated in the pathogenesis of hypertension through its role in regulating G protein-coupled receptor signaling.

A significant distinction in the current body of research is the abundance of in vivo data for fasudil in hypertension models, whereas such data for this compound is not publicly available. Therefore, this guide will compare the compounds based on their mechanisms of action and in vitro inhibitory profiles, and will present the extensive preclinical data available for fasudil as a benchmark for a ROCK inhibitor in hypertension studies.

Mechanism of Action and Signaling Pathways

Both this compound and fasudil exert their primary effects by inhibiting Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in vascular smooth muscle contraction.[1][2] The canonical ROCK signaling pathway, initiated by agonists such as angiotensin II or endothelin-1, leads to the activation of the small GTPase RhoA, which in turn activates ROCK.[1][2] Activated ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction and vasoconstriction. By inhibiting ROCK, both fasudil and this compound promote vasodilation.

This compound, however, also targets G protein-coupled receptor kinase 2 (GRK2).[3][4] GRK2 is involved in the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors.[5][6] In hypertension, elevated GRK2 activity can lead to impaired vasodilation.[5][6] By inhibiting GRK2, this compound may restore the function of vasodilatory GPCRs, offering a complementary mechanism for blood pressure reduction.

ROCK_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell Agonist Agonists (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLC Phosphatase (Inactive) MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylation Contraction Vasoconstriction pMLC->Contraction Fasudil Fasudil Fasudil->ROCK GSK180736A_ROCK This compound GSK180736A_ROCK->ROCK

Diagram 1: Rho-Kinase (ROCK) Signaling Pathway in Vasoconstriction.

GRK2_Signaling_Pathway cluster_1 Cardiomyocyte / Vascular Smooth Muscle Cell Agonist Agonist (e.g., Norepinephrine) GPCR GPCR (e.g., β-Adrenergic Receptor) Agonist->GPCR Activates GRK2 GRK2 GPCR->GRK2 Recruits pGPCR Phosphorylated GPCR GPCR->pGPCR GRK2->GPCR Phosphorylates Beta_Arrestin β-Arrestin pGPCR->Beta_Arrestin Binds Internalization Receptor Desensitization & Internalization Beta_Arrestin->Internalization GSK180736A_GRK2 This compound GSK180736A_GRK2->GRK2

Diagram 2: G Protein-Coupled Receptor Kinase 2 (GRK2) Signaling Pathway.

In Vitro Inhibitory Profile

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and fasudil against their primary targets.

CompoundTargetIC50Reference(s)
This compound ROCK1100 nM[3][4][7][8][9][10]
GRK20.77 µM (770 nM)[3][4][8][9][10]
Fasudil ROCK1Not specified in searches
ROCK2Not specified in searches

Note: Specific IC50 values for fasudil against ROCK1 and ROCK2 were not consistently reported in the searched literature, though it is widely characterized as a potent ROCK inhibitor.

Preclinical Data in Hypertension Models: Fasudil

Extensive preclinical studies have evaluated the efficacy of fasudil in various rat models of pulmonary hypertension. The data consistently demonstrates its ability to reduce pulmonary artery pressure and mitigate vascular and cardiac remodeling.

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This model involves a single injection of monocrotaline to induce pulmonary arterial hypertension.

ParameterControl (MCT)Fasudil Treatment% ChangeReference(s)
Right Ventricular Systolic Pressure (RVSP) (mmHg) ~55-60~35-40~30-36% decrease[2][11][12][13][14]
Mean Pulmonary Arterial Pressure (mPAP) (mmHg) ~35-40~25-30~25-29% decrease[2][11][12][13][14]
Right Ventricular Hypertrophy (RV/LV+S ratio) ~0.5-0.6~0.3-0.4~33-40% decrease[2][11][12][13][14]
Pulmonary Artery Wall Thickness (%) IncreasedSignificantly Reduced-[2][11][12][13][14]
SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats

This model combines the administration of a VEGF receptor inhibitor (SU5416) with exposure to hypoxia to induce a more severe form of pulmonary hypertension.

ParameterControl (SU5416/Hypoxia)Fasudil Treatment% ChangeReference(s)
Right Ventricular Systolic Pressure (RVSP) (mmHg) ~80-100~50-60~31-40% decrease[15][16][17]
Right Ventricular Hypertrophy (RV/LV+S ratio) ~0.6-0.7~0.4-0.5~29-33% decrease[15][16][17]
Pulmonary Artery Wall Thickness (%) IncreasedSignificantly Reduced-[15][16][17]

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats.[2][11][12][13][14]

  • Induction of Hypertension: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).[2][11][12][13][14]

  • Fasudil Administration:

    • Route: Oral gavage or in drinking water.[11][12]

    • Dosage: Ranged from 30 to 100 mg/kg/day.[11][12]

    • Duration: Typically initiated at the time of or several weeks after MCT injection and continued for 2 to 4 weeks.[2][11][12][13][14]

  • Key Measurements:

    • Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) measured via right heart catheterization.[2][11][12][13][14]

    • Cardiac Hypertrophy: The ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S) is calculated.[2][11][12][13][14]

    • Vascular Remodeling: Histological analysis of pulmonary arteries to assess medial wall thickness.[2][11][12][13][14]

MCT_Workflow cluster_2 MCT-Induced Pulmonary Hypertension Protocol Start Start MCT_Injection Monocrotaline (MCT) Injection (60 mg/kg) Start->MCT_Injection PH_Development Pulmonary Hypertension Development (2-3 weeks) MCT_Injection->PH_Development Treatment Fasudil Treatment (30-100 mg/kg/day) PH_Development->Treatment Measurements Hemodynamic & Histological Measurements Treatment->Measurements End End Measurements->End

Diagram 3: Experimental Workflow for MCT-Induced Pulmonary Hypertension Studies.
SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats

  • Animal Model: Male Sprague-Dawley rats.[15][16][17]

  • Induction of Hypertension: A single subcutaneous injection of SU5416 (20 mg/kg) followed by exposure to a hypoxic environment (e.g., 10% oxygen) for 3 weeks.[15][16][17]

  • Fasudil Administration:

    • Route: Intravenous or oral.[15][16]

    • Dosage: Varied depending on the study, with intravenous doses around 10 mg/kg for acute studies.[15]

    • Duration: For chronic studies, treatment is typically administered for the duration of the hypoxic exposure or during a subsequent normoxic period.[16][17]

  • Key Measurements:

    • Hemodynamics: RVSP and mPAP.[15][16][17]

    • Cardiac Hypertrophy: RV/LV+S ratio.[15][16][17]

    • Vascular Remodeling: Assessment of pulmonary artery wall thickness and vessel occlusion.[15][16][17]

Discussion and Future Directions

The comparison between this compound and fasudil highlights a trade-off between a well-characterized, single-pathway inhibitor and a novel compound with a potentially more complex and beneficial mechanism of action. Fasudil's extensive preclinical data in hypertension models provides a solid foundation for understanding the therapeutic potential of ROCK inhibition. The consistent reduction in pulmonary artery pressure and attenuation of vascular and cardiac remodeling underscore the importance of the ROCK pathway in the pathophysiology of hypertension.

The dual inhibitory activity of this compound against both ROCK1 and GRK2 is intriguing. Given the established role of GRK2 in hypertension, targeting this kinase in addition to ROCK could offer synergistic effects.[5][6] Inhibition of GRK2 may lead to enhanced vasodilation through the sensitization of β-adrenergic receptors and potentially other GPCRs involved in blood pressure regulation.[5][6]

The critical next step for evaluating the potential of this compound in hypertension is the execution of in vivo studies in relevant animal models. Such studies would be necessary to:

  • Determine the in vivo efficacy of this compound in reducing blood pressure.

  • Elucidate the relative contributions of ROCK1 and GRK2 inhibition to its overall antihypertensive effect.

  • Compare its potency and efficacy directly with established ROCK inhibitors like fasudil.

  • Assess its safety profile and potential off-target effects.

References

Validating the Specificity of GSK180736A: A Comparative Guide to siRNA-Mediated Target Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target specificity of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comparative framework for validating the specificity of GSK180736A, a dual inhibitor of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1), using small interfering RNA (siRNA)-mediated gene knockdown.

This compound is a potent inhibitor of ROCK1 and a selective inhibitor of GRK2.[1][2] While biochemical assays provide initial indications of a compound's targets, cellular studies are necessary to confirm that its phenotypic effects are indeed a result of engaging these targets. A powerful method for this validation is to compare the effects of the small molecule inhibitor with the effects of specifically knocking down the expression of its putative targets using siRNA.[3] This guide outlines the experimental workflow, data presentation, and key considerations for such a comparative study.

Comparative Analysis of Inhibitor vs. siRNA Effects

The central premise of this validation strategy is that if this compound exerts its cellular effects primarily through the inhibition of GRK2 and ROCK1, then the phenotypic changes observed upon treatment with this compound should be mimicked by the simultaneous knockdown of GRK2 and ROCK1 using siRNA.

Table 1: Comparative Effects of this compound and siRNA Knockdown on Cellular Phenotypes (Hypothetical Data)
TreatmentTarget Protein Level (vs. Control)Downstream Substrate Phosphorylation (vs. Control)Cellular Phenotype 1 (e.g., Migration, % Inhibition)Cellular Phenotype 2 (e.g., Cytoskeletal Integrity, Score)
Vehicle Control100%100%0%100
This compound (1 µM)100%25%75%40
Scrambled siRNA100%100%5%95
GRK2 siRNA20%80%30%85
ROCK1 siRNA15%40%60%50
GRK2 + ROCK1 siRNAGRK2: 22%, ROCK1: 18%20%80%35
Table 2: Kinase Inhibition Profile of this compound
KinaseIC50
ROCK1100 nM[2]
GRK20.77 µM[2]
PKA30 µM[2]
GRK1>100-fold selective vs GRK2[2]
GRK5>100-fold selective vs GRK2[2]

Signaling Pathways of GRK2 and ROCK1

This compound's targets, GRK2 and ROCK1, are key regulators in distinct but interconnected signaling pathways. Understanding these pathways is crucial for designing and interpreting validation studies.

GSK180736A_Signaling_Pathways cluster_grk2 GRK2 Pathway cluster_rock1 ROCK1 Pathway GPCR GPCR GRK2 GRK2 GPCR->GRK2 Recruitment GPCR_p GPCR_p GRK2->GPCR_p Phosphorylation ROCK1 ROCK1 MLC_p MLC_p ROCK1->MLC_p Phosphorylation This compound This compound This compound->ROCK1 siRNA_GRK2 siRNA_GRK2 siRNA_GRK2->GRK2 mRNA degradation siRNA_ROCK1 siRNA_ROCK1 siRNA_ROCK1->ROCK1 mRNA degradation Agonist Agonist Agonist->GPCR Arrestin_Binding Arrestin_Binding GPCR_p->Arrestin_Binding Desensitization_Internalization Desensitization_Internalization Arrestin_Binding->Desensitization_Internalization RhoA RhoA RhoA->ROCK1 Activation Actomyosin_Contraction Actomyosin_Contraction MLC_p->Actomyosin_Contraction Cell_Migration_Morphology Cell_Migration_Morphology Actomyosin_Contraction->Cell_Migration_Morphology siRNA_Validation_Workflow cluster_treatments Start Start Cell_Culture Cell_Culture Treatment_Groups Treatment_Groups Cell_Culture->Treatment_Groups Vehicle Vehicle Treatment_Groups->Vehicle This compound This compound Treatment_Groups->this compound Scrambled_siRNA Scrambled_siRNA Treatment_Groups->Scrambled_siRNA GRK2_siRNA GRK2_siRNA Treatment_Groups->GRK2_siRNA ROCK1_siRNA ROCK1_siRNA Treatment_Groups->ROCK1_siRNA Combined_siRNA Combined_siRNA Treatment_Groups->Combined_siRNA Incubation Incubation Analysis Analysis Incubation->Analysis Western_Blot Western_Blot Analysis->Western_Blot Target Knockdown & Phospho-protein Levels Phenotypic_Assay Phenotypic_Assay Analysis->Phenotypic_Assay Cellular Function Data_Comparison Data_Comparison Western_Blot->Data_Comparison Phenotypic_Assay->Data_Comparison Vehicle->Incubation This compound->Incubation Scrambled_siRNA->Incubation GRK2_siRNA->Incubation ROCK1_siRNA->Incubation Combined_siRNA->Incubation

References

Cross-Validation of GSK180736A: A Comparative Guide to GRK2 and ROCK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK180736A with other notable inhibitors of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1). This compound, initially developed as a ROCK inhibitor, has been identified as a potent and selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3][4] Upregulation of GRK2 is implicated in heart failure, making it a significant therapeutic target.[5][6] However, the utility of this compound is hampered by its potent inhibition of ROCK1 and limited bioavailability.[4] This guide presents key experimental data to cross-validate its effects against alternative compounds, aiding researchers in selecting the appropriate tools for their studies.

Quantitative Inhibitor Comparison

The following tables summarize the in vitro potency (IC50) of this compound and other well-characterized inhibitors against their primary targets and relevant off-target kinases. This data facilitates a direct comparison of potency and selectivity.

Table 1: Inhibitor Potency (IC50) Against GRK and ROCK Kinases

CompoundGRK2 (nM)ROCK1 (nM)GRK1 (nM)GRK5 (nM)PKA (nM)Data Source(s)
This compound 770100>100,000231,00030,000[2][4][7][8]
CCG-224406 130>10,000>91,000>91,000-[5][9]
Paroxetine 1,100 - 20,000-17,600 - 66,00014,300 - 55,00045,000[10][11][12]
Takeda103A 20 - 54->125,000>125,0002,000[5][13][14]
CCG258747 18>10,0003,3001,5002,500[15]

Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration, substrate used). The ranges provided for Paroxetine reflect this variability as reported in different studies.

Table 2: Selectivity Profile of Key Inhibitors

CompoundPrimary Target(s)Selectivity for GRK2 over GRK1Selectivity for GRK2 over GRK5Selectivity for GRK2 over ROCK1Key Features
This compound ROCK1, GRK2>400-fold~300-fold0.13-fold (More potent on ROCK1)Dual ROCK1/GRK2 inhibitor; limited bioavailability.[4][8]
CCG-224406 GRK2>700-fold>700-fold>77-foldHighly selective for GRK2; no detectable ROCK1 inhibition.[5][9]
Paroxetine SERT, GRK216 to 60-fold13 to 50-fold-FDA-approved drug; modest GRK2 potency.[12][16]
Takeda103A GRK2>2,300-fold>2,300-fold-Potent and highly selective for GRK2 subfamily over other GRKs; poor pharmacokinetics.[13][14]
CCG258747 GRK2~183-fold~83-fold>555-foldPotent and selective GRK2 inhibitor with good cell permeability.[15]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving GRK2 and ROCK1 and the points of inhibition.

GRK2_Signaling_Pathway cluster_p GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_Protein G Protein (αβγ) GPCR_active->G_Protein GPCR_phos Phosphorylated GPCR Agonist Agonist Agonist->GPCR_inactive Binds G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma GRK2 GRK2 Effector Downstream Effectors G_alpha->Effector G_betagamma->GRK2 Recruits to Membrane GRK2->GPCR_active Phosphorylates Arrestin β-Arrestin P P GPCR_phos->Arrestin Recruits Internalization Receptor Internalization & Desensitization Arrestin->Internalization Inhibitors This compound CCG-224406 Paroxetine Takeda103A Inhibitors->GRK2 ROCK1_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates GEF GEFs GEF->RhoA_GDP GAP GAPs LIMK LIMK ROCK1->LIMK Phosphorylates (Activates) MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK1->MLC_P Phosphorylates (Inhibits) pMLC Myosin Light Chain (pMLC) ROCK1->pMLC Promotes Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Inhibits Actomyosin Actomyosin Contraction (Stress Fibers) pMLC->Actomyosin Inhibitor This compound Inhibitor->ROCK1 Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) B 2. Add Serial Dilutions of Inhibitor A->B C 3. Initiate Reaction with [γ-³²P]ATP B->C D 4. Incubate (e.g., 30°C for 20 min) C->D E 5. Stop Reaction & Spot onto Filter Membrane D->E F 6. Wash Membrane (Remove free ATP) E->F G 7. Quantify Radioactivity (Phosphorimager) F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

References

GSK180736A: A Comparative Analysis of its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the kinase selectivity profile of GSK180736A, a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a clear comparison with alternative inhibitors.

Executive Summary

This compound is a dual inhibitor, demonstrating high potency against ROCK1 with an IC50 of 100 nM and significant activity against GRK2 with an IC50 of 0.77 µM.[1][2] Originally developed as a ROCK inhibitor, it has also been identified as a selective, ATP-competitive inhibitor of GRK2.[1][2] Its selectivity profile reveals weaker inhibition of other kinases such as PKA (IC50 of 30 µM), highlighting its specificity.[1][2] This guide presents a detailed comparison of this compound's inhibitory activity against a panel of kinases and provides a standardized experimental protocol for assessing kinase inhibition.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Kinase TargetIC50 ValueReference
ROCK1100 nM[1][2]
GRK20.77 µM (770 nM)[1][2]
PKA30 µM[1][2]
GRK1>100 µM[3]
GRK5300-fold less potent than against GRK2[1]

Comparative Analysis with Alternative Inhibitors

This compound's unique dual-inhibitor profile sets it apart from more singularly focused kinase inhibitors. For researchers investigating pathways where both ROCK1 and GRK2 play a role, this compound offers a valuable tool. The following table provides a comparison with other known kinase inhibitors.

CompoundPrimary Target(s)IC50 (ROCK1)IC50 (GRK2)Notes
This compound ROCK1, GRK2 100 nM 0.77 µM Dual inhibitor with high potency for ROCK1.
Y-27632ROCK~140 nM-A widely used, selective ROCK inhibitor.
FasudilROCK~450 nM-Another commonly used ROCK inhibitor.
CCG-224406GRK2No detectable inhibition130 nMA highly selective GRK2 inhibitor developed from a this compound scaffold.[4]

Experimental Protocols

To ensure reproducibility and accurate comparison of kinase inhibitor performance, a detailed experimental protocol is essential. The following is a representative methodology for determining the IC50 values of kinase inhibitors, such as this compound, using a luminescence-based kinase assay like the ADP-Glo™ Kinase Assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Kinase of interest (e.g., ROCK1, GRK2)

  • Kinase-specific substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions.

    • For the no-inhibitor control, use DMSO alone.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to the appropriate wells.

    • Prepare a kinase/substrate master mix containing the kinase and its specific substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

To provide a biological context for the action of this compound, the following diagrams illustrate the signaling pathways of its primary targets, ROCK1 and GRK2.

ROCK1_Signaling_Pathway GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Agonist RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates MLC_Phosphatase MLC Phosphatase ROCK1->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates This compound This compound This compound->ROCK1 Inhibits pMLC Phospho-MLC MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Cytoskeletal_Effects Stress Fibers, Focal Adhesions, Cell Contraction Actin_Myosin->Cytoskeletal_Effects

Caption: The ROCK1 signaling pathway, a key regulator of the actin cytoskeleton.

GRK2_Signaling_Pathway Agonist Agonist GPCR GPCR (active) Agonist->GPCR G_protein G Protein (dissociated) GPCR->G_protein pGPCR Phosphorylated GPCR GPCR->pGPCR GRK2 GRK2 G_protein->GRK2 Recruits & Activates GRK2->GPCR Phosphorylates This compound This compound This compound->GRK2 Inhibits Beta_arrestin β-Arrestin pGPCR->Beta_arrestin Recruits Desensitization Receptor Desensitization Beta_arrestin->Desensitization Internalization Receptor Internalization Beta_arrestin->Internalization

Caption: The GRK2 signaling pathway, which mediates GPCR desensitization.

References

Comparative Analysis of GSK180736A and Other ROCK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK180736A and other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The following sections detail a quantitative comparison of inhibitor potency, comprehensive experimental protocols for inhibitor characterization, and visual representations of the ROCK signaling pathway and experimental workflows.

Data Presentation: Quantitative Comparison of ROCK Inhibitors

The potency of this compound and other well-characterized ROCK inhibitors is summarized in the table below. Data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) against the two major ROCK isoforms, ROCK1 and ROCK2. A lower value indicates higher potency.

InhibitorROCK1 IC50/Ki (nM)ROCK2 IC50/Ki (nM)Other Notable Kinase Inhibition (IC50/Ki)
This compound 100[1][2]-GRK2 (770 nM)[1][3][4][5], PKA (30 µM)[1][3][5]
Y-27632220 (Ki)[1]300 (Ki)[1]PKA, PKC, MLCK (low micromolar)
Fasudil (HA-1077)-10,700[1]PKA, PKC, PKG (micromolar range)[4]
Ripasudil (K-115)51[1]19[1]-
Netarsudil---
GSK2699621.6[1]4[1]-
SR 367756[1]3[1]-

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration. It is important to consider the experimental context when comparing values across different studies.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of a ROCK inhibitor.

Objective: To determine the IC50 value of a test compound against purified ROCK1 or ROCK2 enzyme.

Materials:

  • Purified recombinant human ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ROCK substrate (e.g., Long S6 Kinase Substrate Peptide)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound) and other comparators

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase buffer, the ROCK enzyme, and the substrate peptide.

  • Add the diluted test inhibitor to the appropriate wells. Include wells with DMSO only as a control (100% activity) and wells with a known potent ROCK inhibitor as a positive control.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km for ATP).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular ROCK Inhibition Assay (Western Blot)

This protocol describes how to assess the ability of a ROCK inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a downstream target.

Objective: To evaluate the effect of a test compound on the phosphorylation of Myosin Light Chain (MLC) or Myosin Phosphatase Targeting subunit 1 (MYPT1) in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, A549, or a relevant cell line for the research question)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Agonist to stimulate the Rho-ROCK pathway (e.g., LPA, U46619)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-phospho-MYPT1 (Thr853), anti-total MYPT1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed cells in multi-well plates and grow to a suitable confluency.

  • Starve the cells in serum-free medium for several hours to reduce basal ROCK activity.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an agonist (e.g., LPA) for a short period (e.g., 5-15 minutes) to activate the Rho-ROCK pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for the total protein and the loading control.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Mandatory Visualizations

ROCK_Signaling_Pathway Extracellular_Ligands Extracellular Ligands (e.g., LPA, S1P) GPCR GPCR Extracellular_Ligands->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activation MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation LIMK LIMK ROCK->LIMK Activation pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylation MLC->pMLC Actin_Myosin_Contraction Actin-Myosin Contraction pMLC->Actin_Myosin_Contraction Cofilin Cofilin LIMK->Cofilin Phosphorylation pCofilin p-Cofilin Cofilin->pCofilin Actin_Stress_Fibers Actin Stress Fibers pCofilin->Actin_Stress_Fibers Stabilization

Caption: The RhoA/ROCK signaling pathway leading to actin-myosin contraction and stress fiber formation.

Experimental_Workflow_ROCK_Inhibitor_Screening cluster_in_vitro In Vitro Assay cluster_in_cellulo Cellular Assay cluster_in_vivo In Vivo Model Compound_Library Compound Library Primary_Screening Primary Screening (ROCK Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Hit_Validation Hit Validation (Cellular ROCK Assay) Hit_Identification->Hit_Validation Dose_Response Dose-Response Analysis (pMLC/pMYPT1 Western Blot) Hit_Validation->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Caption: A typical workflow for the screening and development of novel ROCK inhibitors.

References

Validating GSK180736A Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK180736A's performance against alternative inhibitors of Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). The information is supported by experimental data to validate its efficacy in different cell lines.

This compound is a potent small molecule inhibitor targeting both ROCK1 and GRK2, two kinases implicated in a variety of cellular processes and disease pathologies. Understanding its efficacy and specificity in comparison to other available tools is crucial for designing and interpreting experiments in drug discovery and basic research.

Mechanism of Action

This compound is a dual inhibitor, primarily targeting ROCK1 and GRK2.[1][2] It also exhibits some inhibitory activity against GRK5 and Protein Kinase A (PKA), though with significantly lower potency.[1] GRKs are responsible for regulating the signaling of G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes. ROCK1 is a key effector of the RhoA GTPase and plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.

dot

cluster_GPCR GPCR Signaling cluster_ROCK ROCK Signaling GPCR GPCR G_protein G Protein GPCR->G_protein Activation Effector Effector G_protein->Effector RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 Activation Substrates Cytoskeletal Proteins ROCK1->Substrates Phosphorylation This compound This compound This compound->ROCK1 Inhibition GRK2 GRK2 This compound->GRK2 Inhibition GRK2->GPCR Phosphorylation (Desensitization)

Figure 1. Simplified signaling pathways of ROCK1 and GRK2 and the inhibitory action of this compound.

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activity of this compound and its alternatives against their primary targets. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

ROCK1 Inhibition
InhibitorIC50 (nM)Cell Line for IC50 DeterminationKey Cellular Effects
This compound 14 - 100Sf9 cells (recombinant human ROCK1)Inhibition of ROCK1-mediated signaling.
Y-27632 ~220 (Ki)N/APromotes survival of dissociated stem cells, inhibits apoptosis.
Fasudil N/AN/AReduces expression of inflammatory factors, induces apoptosis in cancer cells.
RKI-1447 N/AN/APotent and selective ROCK inhibitor.
GRK2 Inhibition
InhibitorIC50 (nM)Cell Line for IC50 DeterminationKey Cellular Effects
This compound 770BTI-TN-5B1-4 cells (recombinant human GRK2)Inhibits GRK2-mediated GPCR desensitization.
Takeda103A 20BTI-TN-5B1-4 cells (recombinant human GRK2)Highly potent and selective GRK2 inhibitor.
Paroxetine ~35,000 (cellular IC50)HEK293 cellsInhibits GRK2-dependent receptor phosphorylation, demonstrates good cell permeability.
CCG-224406 130N/AHighly selective GRK2 inhibitor with no detectable ROCK1 inhibition.
CCG-215022 150N/APan-GRK inhibitor.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the IC50 values of inhibitors against ROCK1 or GRK2.

dot

cluster_workflow In Vitro Kinase Assay Workflow start Prepare kinase reaction buffer recombinant_enzyme Add recombinant ROCK1 or GRK2 start->recombinant_enzyme inhibitor Add varying concentrations of inhibitor (e.g., this compound) recombinant_enzyme->inhibitor substrate Add substrate and ATP to initiate reaction inhibitor->substrate incubation Incubate at 30°C substrate->incubation detection Measure kinase activity (e.g., ADP-Glo assay) incubation->detection analysis Calculate IC50 values detection->analysis

Figure 2. General workflow for an in vitro kinase assay to determine inhibitor potency.

Materials:

  • Recombinant human ROCK1 or GRK2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (e.g., Long S6 Kinase Substrate Peptide for ROCK1, Rhodopsin for GRK2)

  • ATP

  • Inhibitor of interest (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor in the kinase assay buffer.

  • Add the recombinant kinase to the wells of the assay plate.

  • Add the inhibitor dilutions to the wells containing the kinase and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.

Cell-Based Assay for GRK2 Inhibition: GPCR Internalization

This assay measures the ability of an inhibitor to block GRK2-mediated internalization of a GPCR, such as the µ-opioid receptor (MOR).

Materials:

  • HEK293 or U2OS cells stably expressing a tagged GPCR (e.g., FLAG-MOR)

  • Cell culture medium and supplements

  • GPCR agonist (e.g., DAMGO for MOR)

  • GRK2 inhibitor (e.g., this compound, Paroxetine)

  • Primary antibody against the tag (e.g., anti-FLAG)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Microplate reader or high-content imaging system

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the GRK2 inhibitor for a specific time (e.g., 30 minutes).

  • Stimulate the cells with the GPCR agonist to induce receptor internalization.

  • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Incubate the cells with the primary antibody against the receptor tag.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system or measure the fluorescence intensity using a microplate reader.

  • Quantify the amount of receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence.

  • Calculate the percentage of inhibition of receptor internalization for each inhibitor concentration and determine the EC50 value.

A study comparing this compound and Paroxetine in a µ-opioid receptor internalization assay found that compounds based on the paroxetine scaffold demonstrated better efficacy in this cell-based assay, which was attributed to their superior cell permeability.

Cell-Based Assay for ROCK1 Inhibition: Inhibition of Myosin Light Chain (MLC) Phosphorylation

This assay measures the inhibition of ROCK1 activity by quantifying the phosphorylation of its downstream substrate, Myosin Light Chain (MLC).

Materials:

  • A suitable cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • ROCK1 inhibitor (e.g., this compound, Y-27632)

  • Lysis buffer

  • Antibodies against phosphorylated MLC (pMLC) and total MLC

  • Western blotting reagents and equipment

Procedure:

  • Plate the cells and allow them to grow to a suitable confluency.

  • Treat the cells with different concentrations of the ROCK1 inhibitor for a specific duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform Western blotting using antibodies against pMLC and total MLC.

  • Quantify the band intensities and calculate the ratio of pMLC to total MLC for each treatment condition.

  • Determine the concentration-dependent inhibition of MLC phosphorylation by the inhibitor.

Conclusion

This compound is a valuable research tool for studying the roles of ROCK1 and GRK2 in cellular processes. Its dual inhibitory activity makes it suitable for studies where simultaneous inhibition of both kinases is desired. However, for applications requiring high selectivity, other inhibitors such as Takeda103A or CCG-224406 for GRK2, and RKI-1447 for ROCK1, may be more appropriate. Furthermore, for cell-based assays, the cell permeability of the inhibitor is a critical factor to consider, as highlighted by the superior performance of paroxetine-based compounds in the GPCR internalization assay. Researchers should carefully consider the specific requirements of their experimental system when selecting an inhibitor. The provided protocols offer a starting point for validating the efficacy of this compound and its alternatives in various cell lines.

References

A Comparative Guide to the Dose-Response of GSK180736A and Structurally Similar Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive dose-response comparison of GSK180736A and its analogs, targeting researchers, scientists, and professionals in drug development. The focus is on the inhibition of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1), key enzymes in various cellular signaling pathways.

Dose-Response Comparison of Kinase Inhibitors

The following table summarizes the in vitro potency (IC50) of this compound and a series of its analogs against a panel of kinases. This data, primarily sourced from Waldschmidt et al. (2016), highlights the structure-activity relationship and selectivity of these compounds. The development of these analogs was guided by a hybridization strategy of this compound and another potent GRK2 inhibitor, Takeda103A.[1]

CompoundGRK2 IC50 (nM)GRK1 IC50 (nM)GRK5 IC50 (nM)ROCK1 IC50 (nM)PKA IC50 (nM)
This compound (Parent) 770>100,000>100,00010030,000
Paroxetine (Parent) 1,1006,800>100,000>100,000>100,000
Takeda103A (Parent) 201,0001,000>100,0001,000
Analog 12a 3,800>100,000>100,0005,700>100,000
Analog 12b 802,2003,800304,200
Analog 12c 1503,8003,8005712,000
Analog 12d 190>100,000>100,0005,600>100,000
Analog 12e 6016,0002,300571,800
Analog 12f 1,100>100,00011,0002,30020,000
Analog 12g 1,200>100,00028,0001,80023,000
Analog 12l 130>100,000>100,0006,500>100,000
Analog 12m 140>100,000>100,00011,000>100,000
Analog 12n (CCG-224406) 130>100,000>100,000>100,000>100,000
Analog 12o 2,000>100,000>100,000>100,000>100,000

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and the general workflow for the in vitro kinase assays used to generate the dose-response data.

GRK2_ROCK_Signaling_Pathway cluster_GPCR GPCR Signaling cluster_RhoA RhoA Signaling GPCR GPCR G_protein G Protein GPCR->G_protein Activation Arrestin β-Arrestin GPCR->Arrestin Binding Agonist Agonist Agonist->GPCR Activation GRK2 GRK2 G_protein->GRK2 Recruitment GRK2->GPCR Phosphorylation Arrestin->GPCR Internalization RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 Activation Myosin Myosin Light Chain Phosphatase ROCK1->Myosin Inhibition Actin Actin Cytoskeleton Reorganization ROCK1->Actin Myosin->Actin This compound This compound & Analogs This compound->GRK2 Inhibition This compound->ROCK1 Inhibition

GRK2 and ROCK1 Signaling Pathways

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (GRK2 or ROCK1) - Substrate - ATP (radiolabeled or cold) - Kinase Buffer - Test Compounds (this compound & Analogs) Incubation Incubate kinase, substrate, ATP, and test compound at varying concentrations. Reagents->Incubation Termination Terminate Reaction Incubation->Termination Detection Detect Kinase Activity (e.g., Phosphorylation) Termination->Detection IC50 Calculate IC50 Values Detection->IC50

In Vitro Kinase Inhibition Assay Workflow

Experimental Protocols

The following are detailed methodologies for the in vitro kinase assays used to determine the dose-response relationships of this compound and its analogs.

In Vitro GRK2, GRK1, and GRK5 Kinase Assays

This protocol is based on the methods described by Waldschmidt et al. (2016).

1. Reagents and Materials:

  • Kinases: Recombinant human GRK2, GRK1, and GRK5.

  • Substrate: Tubulin.

  • ATP: [γ-³²P]ATP and non-radiolabeled ATP.

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM EGTA, and 0.02% Brij-35.

  • Test Compounds: this compound and its analogs dissolved in DMSO.

  • Phosphocellulose Paper: P81 paper for capturing phosphorylated substrate.

  • Wash Buffer: 75 mM phosphoric acid.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Kinase reactions were performed in a final volume of 25 µL in 96-well plates.

  • The reaction mixture contained kinase assay buffer, 1 µM tubulin, 5 µM ATP (spiked with [γ-³²P]ATP), and the respective kinase (GRK2, GRK1, or GRK5).

  • Test compounds were added to the reaction mixture at various concentrations, with the final DMSO concentration not exceeding 1%.

  • The reactions were initiated by the addition of the ATP mixture and incubated for 20 minutes at 30°C.

  • Reactions were terminated by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • The P81 paper was washed three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The washed P81 paper was then dried, and the amount of incorporated radioactivity was quantified using a scintillation counter.

  • IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vitro ROCK1 Kinase Assay

This protocol is also based on the methods described by Waldschmidt et al. (2016).

1. Reagents and Materials:

  • Kinase: Recombinant human ROCK1.

  • Substrate: Long S6K peptide.

  • ATP: [γ-³³P]ATP and non-radiolabeled ATP.

  • Kinase Assay Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA.

  • Test Compounds: this compound and its analogs dissolved in DMSO.

  • Phosphocellulose Paper: P81 paper.

  • Wash Buffer: 75 mM phosphoric acid.

  • Scintillation Counter.

2. Procedure:

  • The assay was conducted in a final volume of 25 µL in 96-well plates.

  • The reaction mixture consisted of kinase assay buffer, 10 mM Mg-acetate, 30 µM Long S6K peptide, 10 µM ATP (spiked with [γ-³³P]ATP), and ROCK1 kinase.

  • Test compounds were pre-incubated with the kinase for 10 minutes at room temperature before initiating the reaction.

  • The reaction was initiated by the addition of the ATP and substrate mixture and incubated for 40 minutes at room temperature.

  • The reaction was stopped by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • The P81 paper was washed three times for 5 minutes each in 75 mM phosphoric acid.

  • The radioactivity on the dried paper was measured using a scintillation counter.

  • IC50 values were calculated from the dose-response curves using a suitable curve-fitting model.

In Vitro PKA Kinase Assay

This protocol follows the methodology outlined by Waldschmidt et al. (2016).

1. Reagents and Materials:

  • Kinase: Recombinant human PKA.

  • Substrate: CREBtide peptide.

  • ATP: [γ-³³P]ATP and non-radiolabeled ATP.

  • Kinase Assay Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA.

  • Test Compounds: this compound and its analogs dissolved in DMSO.

  • Phosphocellulose Paper: P81 paper.

  • Wash Buffer: 75 mM phosphoric acid.

  • Scintillation Counter.

2. Procedure:

  • The assay was performed in a 25 µL reaction volume in 96-well plates.

  • The reaction mixture included kinase assay buffer, 10 mM Mg-acetate, 30 µM CREBtide peptide, 10 µM ATP (spiked with [γ-³³P]ATP), and PKA kinase.

  • Test compounds were pre-incubated with the kinase for 10 minutes at room temperature.

  • The reaction was started by adding the ATP and substrate mixture and incubated for 40 minutes at room temperature.

  • The reaction was terminated by spotting 20 µL onto P81 phosphocellulose paper.

  • The paper was washed three times for 5 minutes each in 75 mM phosphoric acid.

  • Radioactivity was quantified using a scintillation counter.

  • IC50 values were determined from the resulting dose-response curves.

References

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